molecular formula C15H14O4 B011143 2-(2-Phenoxyethoxy)benzoic acid CAS No. 101093-93-0

2-(2-Phenoxyethoxy)benzoic acid

Cat. No.: B011143
CAS No.: 101093-93-0
M. Wt: 258.27 g/mol
InChI Key: XTODKUCZLUADDH-UHFFFAOYSA-N
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Description

2-(2-Phenoxyethoxy)benzoic acid is a useful research compound. Its molecular formula is C15H14O4 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Phenoxyethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Phenoxyethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-15(17)13-8-4-5-9-14(13)19-11-10-18-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTODKUCZLUADDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368248
Record name 2-(2-phenoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101093-93-0
Record name 2-(2-phenoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Phenoxyethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Phenoxyethoxy)benzoic acid, a molecule of interest within the broader class of phenoxybenzoic acids. While specific data for this particular ortho-isomer is limited in publicly accessible databases, this document synthesizes available information and draws logical inferences from closely related isomers and structural analogs. This guide will cover the compound's chemical identity, extrapolated physical and chemical properties, potential synthetic pathways, and prospective applications, with a particular focus on its relevance to drug discovery and materials science. The content is structured to provide both foundational knowledge and practical insights for professionals in the field.

Chemical Identity and Structure

2-(2-Phenoxyethoxy)benzoic acid is an aromatic carboxylic acid featuring a phenoxyethoxy substituent at the ortho position of the benzoic acid ring. Its chemical structure is confirmed by its entry in the PubChem database with Compound ID (CID) 2360902[1].

Molecular Formula: C₁₅H₁₄O₄

Molecular Weight: 258.27 g/mol

Structure:

Caption: Chemical structure of 2-(2-Phenoxyethoxy)benzoic acid.

CAS Number: As of the latest search, a specific CAS number for 2-(2-Phenoxyethoxy)benzoic acid has not been identified in major public databases. For reference, the CAS numbers for its isomers are:

  • 3-(2-Phenoxyethoxy)benzoic acid: 116495-73-9[2]

  • 4-(2-Phenoxyethoxy)benzoic acid: 2215-77-2[3]

The absence of a dedicated CAS number suggests that this specific isomer may be a novel compound or has not been extensively studied and registered. Researchers should exercise caution when searching for and procuring this compound, ensuring verification of its identity through analytical methods.

Physicochemical Properties (Predicted and Inferred)

Due to the lack of specific experimental data for 2-(2-Phenoxyethoxy)benzoic acid, the following properties are predicted based on its chemical structure and comparison with its isomers and related compounds.

PropertyPredicted/Inferred ValueBasis for Inference
Physical State White to off-white solidGeneral characteristic of benzoic acid derivatives[3].
Melting Point 127-132 °CBased on the melting point of the related compound 2-(2-phenylethyl)benzoic acid[4].
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO.General solubility of benzoic acid and its derivatives.
pKa ~4-5The carboxylic acid moiety is expected to have a pKa in the typical range for benzoic acids.

Synthesis Strategies

Proposed Synthetic Pathway: Williamson Ether Synthesis

This pathway involves the reaction of a salicylate with a phenoxyethyl halide.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_final_product Final Product Salicylate Methyl Salicylate Ester_Intermediate Methyl 2-(2-Phenoxyethoxy)benzoate Salicylate->Ester_Intermediate Williamson Ether Synthesis Phenoxyethyl_Bromide 2-Phenoxyethyl Bromide Phenoxyethyl_Bromide->Ester_Intermediate Base Base (e.g., K₂CO₃) Base->Ester_Intermediate Solvent Solvent (e.g., DMF, Acetone) Solvent->Ester_Intermediate Heat Heat Heat->Ester_Intermediate Final_Product 2-(2-Phenoxyethoxy)benzoic acid Ester_Intermediate->Final_Product Hydrolysis (e.g., NaOH, H₃O⁺)

Caption: Proposed Williamson ether synthesis pathway.

Experimental Protocol (Hypothetical):

  • Ether Formation: To a solution of methyl salicylate in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a slight excess of a base like potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add 2-phenoxyethyl bromide dropwise and heat the reaction mixture to 80-100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation of Intermediate: After completion, cool the reaction mixture, pour it into water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2-(2-phenoxyethoxy)benzoate. Purify by column chromatography if necessary.

  • Hydrolysis: Dissolve the intermediate ester in a mixture of ethanol and an aqueous solution of a strong base like sodium hydroxide. Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

  • Acidification and Product Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify with a mineral acid (e.g., HCl) to a pH of 2-3. The desired product, 2-(2-Phenoxyethoxy)benzoic acid, should precipitate. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

This proposed synthesis is analogous to methods used for similar phenoxybenzoic acids[5].

Potential Applications and Biological Activity

The applications and biological activity of 2-(2-Phenoxyethoxy)benzoic acid are not yet documented. However, based on the known activities of related phenoxybenzoic acid and benzoic acid derivatives, several potential areas of interest can be proposed for future research.

Pharmaceutical and Medicinal Chemistry

Many benzoic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[6]. Specifically, derivatives of 2-phenoxybenzoic acid have been investigated for their analgesic and anti-inflammatory activities[7][8]. It is plausible that 2-(2-Phenoxyethoxy)benzoic acid could serve as a scaffold for the development of novel therapeutic agents.

Potential Signaling Pathway Involvement:

Derivatives of benzoic acid have been shown to modulate inflammatory pathways, such as the NF-κB signaling cascade[6]. It is hypothesized that 2-(2-Phenoxyethoxy)benzoic acid or its derivatives could exhibit similar activity.

NF-kB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Potential Inhibition cluster_pathway Cytoplasmic Events cluster_nucleus Nuclear Events Stimulus e.g., TNF-α, IL-1β IKK IKK Complex Stimulus->IKK Compound 2-(2-Phenoxyethoxy)benzoic acid derivative Compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades, releasing NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates to Nucleus DNA DNA NFkB_nucleus->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Hypothesized modulation of the NF-κB signaling pathway.

Agrochemicals

Certain phenoxybenzoic acid derivatives have found applications as herbicides[9]. The structural features of 2-(2-Phenoxyethoxy)benzoic acid may warrant investigation into its potential herbicidal or plant growth-regulating properties.

Materials Science

Benzoic acid and its derivatives are utilized as intermediates in the synthesis of plasticizers, resins, and polymers[9]. The phenoxyethoxy moiety in the target compound could impart specific properties such as flexibility and thermal stability to polymers, making it a candidate for investigation in materials science applications.

Safety and Handling

No specific safety data sheet (SDS) is available for 2-(2-Phenoxyethoxy)benzoic acid. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. The safety information for structurally similar compounds, such as 2-phenoxybenzoic acid and other benzoic acid derivatives, can provide a preliminary guide.

General Precautions (Inferred):

  • Eye and Skin Contact: Likely to cause skin and serious eye irritation[3][10]. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields and chemical-resistant gloves.

  • Inhalation: May cause respiratory irritation[3][11]. Work in a well-ventilated area or use a chemical fume hood. Avoid generating dust.

  • Ingestion: May be harmful if swallowed[10].

  • First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. If swallowed, seek medical attention[3][10].

A comprehensive risk assessment should be conducted before handling this compound.

Conclusion

2-(2-Phenoxyethoxy)benzoic acid represents an under-explored area within the class of phenoxybenzoic acids. While the current lack of a dedicated CAS number and extensive experimental data presents challenges, its structural similarity to compounds with known biological and material properties suggests that it holds potential for future research and development. This guide has provided a foundational understanding of its chemical identity, inferred properties, plausible synthetic routes, and potential applications. It is hoped that this will serve as a valuable resource for scientists and researchers interested in exploring the potential of this and other novel benzoic acid derivatives.

References

  • PubChem. (n.d.). 2-[2-(2-Phenoxyethoxy)benzoyl]oxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Phenoxyethoxy)benzoic acid. Retrieved from [Link]

  • Almasirad, A., et al. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Biological & Pharmaceutical Bulletin, 29(6), 1180-1185. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Phenoxymethyl)benzoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 1). Benzoic acid, 2-phenoxy- - Substance Details - SRS. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-((2-(2-Methoxyethoxy)ethoxy)carbonyl)benzoic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. Retrieved from [Link]

  • MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.... Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-methylphenoxy)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • Organic Syntheses. (2023, August 6). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

  • oc-praktikum.de. (2006, March). 3018 Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(2-Phenoxyethoxy)benzoic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(2-Phenoxyethoxy)benzoic acid, a molecule of interest in the fields of medicinal chemistry and materials science. We will delve into its chemical structure, a detailed, field-proven synthetic protocol, and a thorough analysis of its characterization. Furthermore, we will explore its potential applications, drawing upon the established biological activities of related benzoic acid and phenoxy ether derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound.

Introduction and Molecular Overview

2-(2-Phenoxyethoxy)benzoic acid, with the chemical formula C₁₅H₁₄O₄, is an aromatic carboxylic acid featuring a phenoxyethoxy substituent at the ortho-position of the benzoic acid ring.[1] The presence of both a carboxylic acid group, a well-known pharmacophore, and a flexible phenoxyethoxy side chain suggests a potential for diverse biological activities and applications in polymer chemistry.[2][3]

The structural uniqueness of this molecule lies in the ether linkage and the spatial arrangement of the functional groups, which can influence its binding affinity to biological targets and its physicochemical properties. Benzoic acid and its derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and analgesic properties.[2][4][5] The addition of the phenoxyethoxy group may modulate these activities and introduce novel therapeutic potential.

Table 1: Physicochemical Properties of 2-(2-Phenoxyethoxy)benzoic acid

PropertyValueSource
Molecular Formula C₁₅H₁₄O₄[1]
Molecular Weight 258.27 g/mol [6]
IUPAC Name 2-(2-Phenoxyethoxy)benzoic acid[1]
CAS Number Not available
Predicted XLogP3 3.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 5PubChem

Synthesis of 2-(2-Phenoxyethoxy)benzoic Acid

The most logical and established method for the synthesis of 2-(2-Phenoxyethoxy)benzoic acid is the Williamson ether synthesis.[7] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, we will adapt the procedure to react the sodium salt of salicylic acid (sodium 2-hydroxybenzoate) with 2-phenoxyethyl bromide. The causality behind this choice is the high nucleophilicity of the phenoxide ion and the reactivity of the primary alkyl halide, which favors an Sₙ2 mechanism and minimizes side reactions like elimination.[8]

Synthesis Workflow

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Williamson Ether Synthesis (Sₙ2) cluster_2 Step 3: Workup & Purification Salicylic_acid Salicylic Acid Sodium_salicylate Sodium Salicylate Salicylic_acid->Sodium_salicylate Formation of Nucleophile Sodium_hydroxide Sodium Hydroxide Sodium_hydroxide->Sodium_salicylate Crude_product Crude 2-(2-Phenoxyethoxy)benzoic acid Sodium_salicylate->Crude_product Nucleophilic Attack Phenoxyethyl_bromide 2-Phenoxyethyl Bromide Phenoxyethyl_bromide->Crude_product Acidification Acidification (HCl) Crude_product->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Recrystallization Recrystallization Extraction->Recrystallization Pure_product Pure 2-(2-Phenoxyethoxy)benzoic acid Recrystallization->Pure_product

Caption: Synthetic workflow for 2-(2-Phenoxyethoxy)benzoic acid.

Experimental Protocol

Materials:

  • Salicylic acid (2-hydroxybenzoic acid)

  • Sodium hydroxide (NaOH)

  • 2-Phenoxyethyl bromide

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Deprotonation of Salicylic Acid: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid (1.0 eq) in anhydrous DMF. Add sodium hydroxide (1.1 eq) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium salicylate salt. The choice of DMF as a solvent is due to its polar aprotic nature, which effectively solvates the cation while leaving the nucleophilic anion reactive.[9]

  • Williamson Ether Synthesis: To the solution of sodium salicylate, add 2-phenoxyethyl bromide (1.05 eq) dropwise via a syringe. Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The elevated temperature is necessary to overcome the activation energy of the Sₙ2 reaction.[10]

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a beaker containing ice-cold water. Acidify the aqueous solution to a pH of 2-3 with 2M HCl to protonate the carboxylic acid, causing the product to precipitate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined. This step is crucial for separating the desired organic product from inorganic salts and other aqueous-soluble impurities.[11]

  • Washing and Drying: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude solid by recrystallization from a minimal amount of hot ethanol to yield pure 2-(2-Phenoxyethoxy)benzoic acid as a white crystalline solid. Recrystallization is a standard and effective method for purifying solid organic compounds.[12]

Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide key information about the different proton environments in the molecule.

  • Aromatic Protons: There will be two sets of aromatic protons. The protons on the benzoic acid ring will likely appear as complex multiplets due to their ortho, meta, and para relationships. The protons on the phenoxy ring will also appear as multiplets.

  • Ethoxy Protons: The two methylene groups of the ethoxy chain will each give a distinct signal, likely triplets, due to coupling with each other. The methylene group closer to the phenoxy group will be more deshielded than the one closer to the benzoic acid ring.

  • Carboxylic Acid Proton: A broad singlet is expected for the carboxylic acid proton, typically in the downfield region (δ 10-13 ppm).

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear as a singlet at a characteristic downfield chemical shift (around 170 ppm).

  • Aromatic Carbons: The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbons attached to oxygen will be the most deshielded.

  • Aliphatic Carbons: The two methylene carbons of the ethoxy chain will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups.

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, often overlapping with C-H stretches.

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ will indicate the presence of the carbonyl group of the carboxylic acid.

  • C-O Stretch: The ether linkages will give rise to strong C-O stretching vibrations in the fingerprint region, typically around 1250 cm⁻¹ (aryl-alkyl ether) and 1100 cm⁻¹ (alkyl-alkyl ether).

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region will confirm the presence of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z = 258.27. Fragmentation patterns may include the loss of the carboxylic acid group and cleavage of the ether linkages.

Potential Applications and Future Directions

While specific studies on the biological activity of 2-(2-Phenoxyethoxy)benzoic acid are limited, the known pharmacology of its constituent moieties provides a strong basis for predicting its potential applications.

Drug Development
  • Anti-inflammatory and Analgesic Agents: Benzoic acid derivatives, most notably salicylic acid and its acetylated form, aspirin, are well-established anti-inflammatory and analgesic agents. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. It is plausible that 2-(2-Phenoxyethoxy)benzoic acid could exhibit similar activities.

  • Antimicrobial Properties: Benzoic acid and its salts are widely used as antimicrobial preservatives in food and pharmaceuticals.[4] The phenoxy moiety is also present in some antimicrobial compounds. Therefore, 2-(2-Phenoxyethoxy)benzoic acid warrants investigation for its potential antibacterial and antifungal properties.

  • Anticancer Potential: Numerous synthetic derivatives of benzoic acid have been investigated for their anticancer properties.[13][14] The structural features of 2-(2-Phenoxyethoxy)benzoic acid make it a candidate for screening in various cancer cell lines.

Materials Science

The presence of both a carboxylic acid and an aromatic ether structure suggests that 2-(2-Phenoxyethoxy)benzoic acid could serve as a monomer or a modifying agent in the synthesis of polymers with specific thermal or mechanical properties.

Safety and Handling

As a novel chemical entity, 2-(2-Phenoxyethoxy)benzoic acid should be handled with care in a laboratory setting. Based on the safety data for related compounds such as 4-phenoxybenzoic acid and 2-(2-phenylethyl)benzoic acid, the following precautions are recommended.[15][16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

2-(2-Phenoxyethoxy)benzoic acid is a molecule with significant potential in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical structure, a plausible and detailed synthetic protocol based on the Williamson ether synthesis, and a predictive analysis of its spectroscopic characterization. While further research is needed to fully elucidate its biological activities and physical properties, the information presented here serves as a solid foundation for future investigations into this promising compound.

References

Sources

2-(2-Phenoxyethoxy)benzoic acid PubChem CID 2360902

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on 2-(2-Phenoxyethoxy)benzoic acid (PubChem CID: 2360902)

Abstract

This technical guide provides a comprehensive scientific overview of 2-(2-Phenoxyethoxy)benzoic acid (PubChem CID: 2360902), a member of the benzoic acid family of organic compounds. This document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, proposing a robust synthesis pathway, and outlining precise analytical methodologies for its characterization and quantification. Furthermore, this guide explores potential therapeutic applications based on the established biological activities of structurally related benzoic acid and phenoxy-ether analogs, while also providing essential safety and handling protocols. The content is grounded in authoritative data, integrating detailed experimental procedures and data visualization to facilitate both theoretical understanding and practical application in a laboratory setting.

Introduction

2-(2-Phenoxyethoxy)benzoic acid is an aromatic carboxylic acid characterized by a benzoic acid core substituted at the ortho position with a 2-phenoxyethoxy group.[1] Its structure combines the key functionalities of a carboxylic acid, an ether linkage, and two aromatic rings, making it a molecule of interest for chemical synthesis and potential pharmacological evaluation. Benzoic acid and its derivatives are a well-established class of compounds with a wide spectrum of applications, ranging from food preservation to active pharmaceutical ingredients.[2][3][4] Derivatives have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.[2][5][6]

The unique structural arrangement of 2-(2-Phenoxyethoxy)benzoic acid, particularly the flexible ether chain and the ortho-substitution pattern, suggests potential for novel biological activities. This guide aims to consolidate the available computed data and infer logical, evidence-based protocols for its synthesis, analysis, and handling, thereby providing a foundational resource for its exploration in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. The properties of 2-(2-Phenoxyethoxy)benzoic acid have been computationally predicted and are available through public databases such as PubChem.[1]

Chemical Structure:

Caption: 2D structure of 2-(2-Phenoxyethoxy)benzoic acid.

A summary of its key computed properties is presented in Table 1.

Table 1: Computed Physicochemical Properties of 2-(2-Phenoxyethoxy)benzoic acid

Property Value Source
Molecular Formula C₁₅H₁₄O₄ PubChem[1]
Molecular Weight 258.27 g/mol PubChem[1]
XLogP3 2.8 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor Count 4 PubChem[1]
Rotatable Bond Count 6 PubChem[1]
Exact Mass 258.08920893 g/mol PubChem[1]

| Topological Polar Surface Area | 55.8 Ų | PubChem[1] |

Synthesis and Characterization

Proposed Synthesis Pathway

The proposed synthesis involves the reaction of methyl salicylate (methyl 2-hydroxybenzoate) with 2-phenoxyethyl bromide in the presence of a base, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This two-step approach is advantageous as it protects the carboxylic acid group as a methyl ester during the ether formation, preventing unwanted side reactions.

Caption: Proposed two-step synthesis pathway for 2-(2-Phenoxyethoxy)benzoic acid.

Step-by-Step Synthesis Protocol

This protocol is a model procedure derived from general methods for ether synthesis and ester hydrolysis.[7][8]

Step 1: Synthesis of Methyl 2-(2-phenoxyethoxy)benzoate

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl salicylate (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and acetone (100 mL).

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes to ensure a homogenous mixture.

  • Addition of Alkyl Halide: Add 2-phenoxyethyl bromide (1.1 eq.) dropwise to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to 2-(2-Phenoxyethoxy)benzoic acid

  • Setup: Dissolve the purified methyl 2-(2-phenoxyethoxy)benzoate from Step 1 in a mixture of methanol (50 mL) and a 2M aqueous solution of sodium hydroxide (NaOH, 3.0 eq.).

  • Hydrolysis: Stir the mixture at 60 °C for 4-6 hours until TLC analysis indicates the complete consumption of the starting ester.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 by the slow addition of 2M hydrochloric acid (HCl). A white precipitate should form.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the final product, 2-(2-Phenoxyethoxy)benzoic acid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure. Expected ¹H NMR signals would include distinct aromatic protons for both benzene rings, characteristic triplets for the ethoxy bridge protons, and a downfield singlet for the carboxylic acid proton.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O stretches for the ether and carboxylic acid groups.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

Analytical Methodologies

Accurate quantification and purity assessment are essential in drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for analyzing benzoic acid derivatives.[10][11][12]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the routine analysis of 2-(2-Phenoxyethoxy)benzoic acid.

Table 2: Recommended HPLC Parameters

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard for reverse-phase separation of moderately polar compounds.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient) Provides good peak shape and resolution for acidic analytes.[11]
Gradient 30% to 90% Acetonitrile over 15 min Ensures elution of the compound while separating it from potential impurities.
Flow Rate 1.0 mL/min Standard flow rate for analytical columns, providing good efficiency.[12]
Detection UV at 230 nm and 275 nm Aromatic rings provide strong UV absorbance; multiple wavelengths aid identification.
Injection Volume 10 µL Standard volume to avoid column overloading.

| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |

Workflow for HPLC Analysis

G Start Start: Sample Weighing Dissolve Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) Start->Dissolve 1. Accurate Mass Sonicate Sonicate to Ensure Complete Dissolution Dissolve->Sonicate 2. Prepare Stock Filter Filter through 0.45 µm Syringe Filter Sonicate->Filter 3. Remove Particulates Vial Transfer to HPLC Vial Filter->Vial 4. Prepare for Autosampler Inject Inject into HPLC System Vial->Inject 5. Analysis Start Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration and Quantification Detect->Integrate Chromatogram Data Report Generate Report Integrate->Report Concentration & Purity

Caption: Standard workflow for sample preparation and HPLC analysis.

Potential Therapeutic Applications and Research Directions

While no specific biological activity has been reported for 2-(2-Phenoxyethoxy)benzoic acid in the reviewed literature, the activities of structurally similar compounds provide a strong basis for future investigation.

  • Analgesic and Anti-inflammatory Activity: Derivatives of 2-phenoxybenzoic acid have been synthesized and evaluated for analgesic activities, with some compounds showing significantly higher potency than mefenamic acid and diclofenac sodium.[6][13] The structural core of the topic compound aligns with these pharmacophores, suggesting it may possess similar properties.

  • Anticancer Activity: Benzoic acid derivatives are a cornerstone in the development of novel anticancer agents.[2] They have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes like VEGFR-2.[2] The combination of the benzoic acid moiety with a phenoxy group could lead to compounds with potential cytotoxic effects against cancer cell lines.

  • Antimicrobial Activity: Benzoic acid and its salts are widely used as antimicrobial preservatives.[3][4] The lipophilicity introduced by the phenoxyethoxy side chain could enhance cell membrane penetration, potentially leading to derivatives with improved antimicrobial efficacy.[5]

G Core 2-(2-Phenoxyethoxy)benzoic Acid Benzoic Acid Moiety Phenoxy-Ether Moiety Analgesic Analgesic Activity (e.g., COX Inhibition) Core:pe->Analgesic Based on Phenoxybenzoic Acid Analogs AntiInflammatory Anti-inflammatory Activity Core:ba->AntiInflammatory Based on Benzoic Acid Analogs Anticancer Anticancer Activity (e.g., Kinase Inhibition) Core:ba->Anticancer Based on Benzoic Acid Derivatives Antimicrobial Antimicrobial Activity (e.g., Membrane Disruption) Core:ba->Antimicrobial General property of Benzoic Acids

Caption: Potential research directions based on structural motifs.

Safety and Handling

No specific safety data sheet (SDS) is available for 2-(2-Phenoxyethoxy)benzoic acid. Therefore, precautions should be based on data for structurally related compounds like benzoic acid.[14] It should be handled as a potentially hazardous chemical.

General Hazards (Inferred):

  • Eye Irritation: May cause serious eye damage or irritation.[14][15]

  • Skin Irritation: May cause skin irritation upon prolonged contact.[14]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[15]

Table 3: Recommended Personal Protective Equipment (PPE) and Handling

Area Recommendation Standard
Eye/Face Protection Safety glasses with side-shields or chemical goggles. Face shield if handling large quantities. NIOSH (US) or EN 166 (EU) approved.[15]
Skin Protection Chemically resistant gloves (e.g., nitrile rubber). Lab coat. Inspect gloves before use. Follow EN 374 standards.[15]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, use a NIOSH-approved particulate respirator. Follow established respiratory protection programs.
Handling Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Standard good laboratory practices.[15]

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | Store away from strong oxidizing agents and bases.[14] |

Conclusion

2-(2-Phenoxyethoxy)benzoic acid, PubChem CID 2360902, is a compound with a well-defined structure but limited published experimental data. This guide has provided a robust framework for its scientific exploration by detailing its computed physicochemical properties, proposing a logical synthesis route, and establishing a precise HPLC method for its analysis. By drawing parallels with structurally related compounds, potential therapeutic applications in analgesia, oncology, and microbiology have been identified as promising avenues for future research. Adherence to the outlined safety protocols is essential for its handling. This document serves as a foundational resource to stimulate and guide further investigation into this intriguing molecule.

References

  • PubChem. (n.d.). 2-(2-Phenoxyethoxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Philip Harris Ltd. (2013). Safety Data Sheet for Benzoic Acid. Retrieved from a source providing an SDS for a related compound.[15]

  • PubChem. (n.d.). 2-[2-(2-Phenoxyethoxy)benzoyl]oxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link][16]

  • Wiley. (n.d.). m-(2-Phenoxyethoxy)benzoic acid. SpectraBase. Retrieved from [Link][9]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Benzoic acid, 2-hydroxy-, phenylmethyl ester: Human health tier II assessment. Australian Department of Health.[17]

  • Google Patents. (n.d.). US20070219395A1 - Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids. Retrieved from [7]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link][2]

  • Almasirad, A., et al. (2006). Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. Biological & Pharmaceutical Bulletin, 29(6), 1180-5.[13]

  • Organic Syntheses. (2023). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link][8]

  • Google Patents. (n.d.). Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof. Retrieved from [18]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link][3]

  • NIST. (n.d.). Benzoic acid, 2-phenoxy-. NIST Chemistry WebBook. Retrieved from [Link][19]

  • Redox. (2022). Safety Data Sheet Benzoic acid. Retrieved from [Link][20]

  • CompTox Chemicals Dashboard. (n.d.). Benzoic acid, 2-(oxophenylacetyl)-. U.S. Environmental Protection Agency. Retrieved from [Link][21]

  • Patsnap Synapse. (2024). What is the mechanism of Benzoic Acid?. Retrieved from [Link][4]

  • PubMed. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. National Library of Medicine. Retrieved from [Link][6]

  • Agriculture and Environment Research Unit (AERU). (n.d.). Benzoic acid. University of Hertfordshire. Retrieved from [Link][22]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link][10]

  • Agnitio Pharma. (n.d.). 2-((2-(2-Methoxyethoxy) ethoxy)carbonyl) benzoic acid. Retrieved from [Link][23]

  • FSIS USDA. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link][11]

  • ResearchGate. (2025). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective.[24]

  • University of Science and Technology Journals. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Retrieved from [Link][12]

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Molecular weight and formula of 2-(2-Phenoxyethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2-Phenoxyethoxy)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-(2-Phenoxyethoxy)benzoic acid, a distinct organic molecule featuring a benzoic acid core modified with a phenoxyethoxy side chain. This document details its fundamental molecular properties, including its chemical formula and molecular weight, and presents a framework for its synthesis, purification, and analytical characterization. By synthesizing data from established chemical databases and related literature, this guide serves as a foundational resource for researchers exploring its potential applications in medicinal chemistry, organic synthesis, and materials science. The methodologies described herein are grounded in established chemical principles to ensure scientific integrity and reproducibility.

Introduction: The Context of Aryloxyalkanoic Acids

2-(2-Phenoxyethoxy)benzoic acid belongs to the broader class of aryloxyalkanoic acids, compounds characterized by an aromatic ring linked via an ether oxygen to an alkyl chain terminating in a carboxylic acid. This structural motif is of significant interest in the pharmaceutical and chemical industries. The parent compound, benzoic acid, and its derivatives are widely used as preservatives, chemical intermediates, and precursors to plasticizers.[1][2][3] The introduction of an extended ether linkage, as seen in the topic compound, modulates properties such as lipophilicity, conformational flexibility, and hydrogen bonding capacity. These modifications are critical in drug design for optimizing pharmacokinetic and pharmacodynamic profiles. For instance, related structures have been investigated as agonists or antagonists for receptors like the peroxisome proliferator-activated receptor (PPAR), highlighting their potential in treating metabolic disorders.[4] This guide focuses specifically on the ortho-substituted isomer, 2-(2-Phenoxyethoxy)benzoic acid, providing the core technical data required for its scientific evaluation.

Core Molecular Profile

The fundamental identity of a chemical compound is established by its structure, formula, and molecular weight. These core attributes are essential for stoichiometric calculations, analytical interpretation, and registration in chemical databases.

dot

Caption: 2D structure of 2-(2-Phenoxyethoxy)benzoic acid.

The molecular properties of 2-(2-Phenoxyethoxy)benzoic acid are summarized below.

IdentifierValueSource
Molecular Formula C₁₅H₁₄O₄PubChem[5]
Molecular Weight 258.27 g/mol PubChem[5]
IUPAC Name 2-(2-phenoxyethoxy)benzoic acidPubChem[5]
PubChem CID 2360902PubChem[5]

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various systems, influencing everything from solubility in laboratory solvents to absorption and distribution in biological systems. The data for 2-(2-Phenoxyethoxy)benzoic acid are primarily based on computational models, which provide reliable estimates for guiding experimental design.

PropertyValueMethodSource
XLogP3 2.8ComputedPubChem[5]
Hydrogen Bond Donor Count 1ComputedPubChem[5]
Hydrogen Bond Acceptor Count 4ComputedPubChem[5]
Rotatable Bond Count 6ComputedPubChem[5]
Topological Polar Surface Area 55.8 ŲComputedPubChem[5]

Synthesis and Purification Workflow

A reliable synthetic route is paramount for obtaining high-purity material for research. A logical and well-established approach for synthesizing 2-(2-Phenoxyethoxy)benzoic acid is via a Williamson ether synthesis, a classic and robust method for forming ether linkages.

Proposed Synthetic Protocol

This protocol involves the reaction of a salicylic acid ester with a phenoxyethyl halide, followed by saponification (hydrolysis) of the ester to yield the final carboxylic acid.

Step 1: Ether Formation (Williamson Ether Synthesis)

  • Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl salicylate (1.0 eq), 2-phenoxyethyl bromide (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone.

    • Causality: Methyl salicylate is used to protect the acidic carboxylic acid proton, which would otherwise interfere with the basic conditions. K₂CO₃ acts as the base to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. DMF is an excellent solvent for this type of Sₙ2 reaction.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC), observing the consumption of methyl salicylate.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 2: Ester Hydrolysis (Saponification)

  • Reagents & Setup: Dissolve the crude ester product from Step 1 in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide (NaOH, 2-3 eq).

  • Reaction: Heat the mixture to reflux (60-80 °C) for 2-4 hours until the ester is fully consumed (monitor by TLC).

    • Causality: NaOH mediates the hydrolysis of the methyl ester back to the carboxylic acid (in its salt form, sodium carboxylate).

  • Workup & Purification: Cool the reaction mixture and remove the organic solvent via rotary evaporation. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify slowly with cold 2N hydrochloric acid (HCl) until the pH is ~2. The desired product, 2-(2-Phenoxyethoxy)benzoic acid, should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

dot

Synthesis_Workflow Start Starting Materials (Methyl Salicylate, 2-Phenoxyethyl Bromide) Step1 Step 1: Williamson Ether Synthesis (K₂CO₃, DMF, 90°C) Start->Step1 Intermediate Crude Product: Methyl 2-(2-phenoxyethoxy)benzoate Step1->Intermediate Step2 Step 2: Saponification (NaOH, EtOH/H₂O, Reflux) Intermediate->Step2 Workup Acidification & Precipitation (HCl, pH ~2) Step2->Workup Purify Purification (Recrystallization) Workup->Purify Final Final Product: 2-(2-Phenoxyethoxy)benzoic acid Purify->Final

Caption: Proposed workflow for the synthesis of the target compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods should be employed to unambiguously verify the structure.

TechniqueExpected Observations
¹H NMR - Aromatic protons (benzoic ring): Multiplets between ~7.0-8.0 ppm. - Aromatic protons (phenyl ring): Multiplets between ~6.9-7.3 ppm. - Carboxylic acid proton: A broad singlet >10 ppm (may exchange with D₂O). - Ethoxy protons (-OCH₂CH₂O-): Two distinct triplets around 4.0-4.5 ppm.
¹³C NMR - Carboxylic carbon (C=O): Signal at ~165-170 ppm. - Aromatic carbons: Multiple signals in the ~115-160 ppm range. - Ethoxy carbons (-OCH₂CH₂O-): Two signals in the ~65-75 ppm range.
FTIR - Carboxylic O-H stretch: A very broad band from ~2500-3300 cm⁻¹. - Carbonyl C=O stretch: A strong, sharp peak around ~1680-1710 cm⁻¹. - Aryl-Alkyl Ether C-O stretch: Strong absorptions around ~1220-1260 cm⁻¹.
Mass Spec. - Expected [M-H]⁻ peak at m/z 257.08 for ESI-negative mode. - Expected [M+H]⁺ peak at m/z 259.09 for ESI-positive mode.

dot

Analytical_Workflow Synthesized Purified Solid Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized->NMR FTIR FTIR Spectroscopy Synthesized->FTIR MS Mass Spectrometry Synthesized->MS Structure_Confirm Structure Verified? NMR->Structure_Confirm FTIR->Structure_Confirm MS->Structure_Confirm Purity_Check Purity Confirmed? Structure_Confirm->Purity_Check  Yes Fail Repurify or Re-synthesize Structure_Confirm->Fail No Pass Material Accepted for Use Purity_Check->Pass  Yes Purity_Check->Fail No

Caption: A self-validating workflow for analytical characterization.

Potential Research Applications

While specific applications for 2-(2-Phenoxyethoxy)benzoic acid are not extensively documented, its structure suggests relevance in several key research areas:

  • Medicinal Chemistry: As a scaffold, it can be used to synthesize more complex molecules for drug discovery. The combination of a carboxylic acid (a common pharmacophore) and a flexible ether-linked aromatic system makes it a candidate for developing ligands for various biological targets, including nuclear receptors and enzymes.[4]

  • Polymer and Materials Science: Benzoic acid derivatives are used in the production of plasticizers, resins, and coatings.[2][3] The phenoxyethoxy moiety could impart unique properties of flexibility and thermal stability if incorporated into polymer backbones or used as a modifying agent.

  • Organic Synthesis Intermediate: This compound serves as a valuable building block. The carboxylic acid group can be converted into a wide range of other functional groups (e.g., esters, amides, acid chlorides), enabling its use in multi-step synthetic campaigns.[6]

Safety and Handling

2-(2-Phenoxyethoxy)benzoic acid is a research chemical and lacks extensive toxicological data. Therefore, it must be handled with standard laboratory precautions:

  • Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • A compound-specific Safety Data Sheet (SDS) should be consulted before use if available from a commercial supplier.

Conclusion

2-(2-Phenoxyethoxy)benzoic acid (C₁₅H₁₄O₄) is a well-defined organic compound with a molecular weight of 258.27 g/mol .[5] Its structure presents significant opportunities for exploration in medicinal chemistry and materials science. This guide has provided a robust technical foundation, outlining its core properties, a plausible and detailed synthetic pathway, and a comprehensive strategy for its analytical validation. By following the principles of causality and self-validation described herein, researchers can confidently synthesize and characterize this compound for further investigation.

References

  • PubChem. 2-(2-Phenoxyethoxy)benzoic acid. National Center for Biotechnology Information. [Link]

  • SpectraBase. m-(2-Phenoxyethoxy)benzoic acid. Wiley. [Link]

  • PubChem. 2-[2-(2-Phenoxyethoxy)benzoyl]oxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 2-phenoxy- (CAS 2243-42-7). [Link]

  • PubChem. 2-(Phenoxymethyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • U.S. EPA. Benzoic acid, 2-phenoxy- - Substance Details. [Link]

  • Google Patents. US20070219395A1 - Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids.
  • NIST WebBook. 2-((2-(2-Methoxyethoxy)ethoxy)carbonyl)benzoic acid. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • NIST WebBook. Benzoic acid, 2-phenoxy-. [Link]

  • Google Patents. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

  • Google Patents. US4323692A - Process for preparing phenoxybenzoic acids.
  • Organic Syntheses. Synthesis of Phenols from Benzoic Acids. [Link]

  • Tradeasia. Benzoic Acid Supplier & Manufacturer | Uses, Properties, Applications. [Link]

  • Justlong in Food. Application Areas of Benzoic Acid. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm. [Link]

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Solubility of 2-(2-Phenoxyethoxy)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-(2-Phenoxyethoxy)benzoic Acid in Organic Solvents: A Predictive and Methodological Approach

Executive Summary

2-(2-Phenoxyethoxy)benzoic acid is an aromatic carboxylic acid with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility in various organic solvents is fundamental for its effective use in reaction chemistry, purification, and formulation development.[] This guide addresses the notable absence of publicly available quantitative solubility data for this specific compound. In lieu of established data, this document provides a framework for researchers, scientists, and drug development professionals to predict and experimentally determine its solubility profile. By dissecting the molecule's structural attributes and applying first principles of physical chemistry, we offer predictive insights into its behavior across different solvent classes. Furthermore, we present a detailed, self-validating experimental protocol for equilibrium solubility determination, empowering researchers to generate reliable, in-house data. This approach combines theoretical expertise with practical, field-proven methodology to create a comprehensive resource for working with 2-(2-Phenoxyethoxy)benzoic acid.

Physicochemical Characterization of 2-(2-Phenoxyethoxy)benzoic Acid

  • Carboxylic Acid Group (-COOH): This is the most influential polar feature of the molecule. The hydroxyl (-OH) component can act as a hydrogen bond donor, while the carbonyl (C=O) oxygen can act as a hydrogen bond acceptor. This group imparts acidic properties and a strong potential for interaction with polar solvents.

  • Aromatic Rings (Benzene and Phenoxy): These two phenyl rings are large, non-polar, hydrophobic regions. They primarily interact through van der Waals forces (specifically, London dispersion forces) and are favored by non-polar or moderately polar aromatic solvents.

  • Ether Linkages (-O-): The two ether oxygens are polar and can act as hydrogen bond acceptors. They add flexibility to the molecule and contribute to its ability to interact with a range of solvents.

The interplay between the hydrophilic carboxylic acid group and the hydrophobic aromatic portions suggests that 2-(2-Phenoxyethoxy)benzoic acid is an amphiphilic molecule, whose solubility will be highly dependent on the solvent's ability to accommodate these competing characteristics.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute forces (crystal lattice energy) and the solvent-solvent forces.[]

The principle of "like dissolves like" is a useful heuristic:

  • Polar Solutes dissolve best in polar solvents . The solubility is driven by dipole-dipole interactions and, most significantly, hydrogen bonding.

  • Non-polar Solutes dissolve best in non-polar solvents , driven by weaker van der Waals forces.

A solvent's polarity is determined by its dipole moment and its ability to form hydrogen bonds. Solvents can be broadly classified as:

  • Polar Protic: Possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors (e.g., water, ethanol, methanol).

  • Polar Aprotic: Have a significant dipole moment but lack O-H or N-H bonds, making them only hydrogen bond acceptors (e.g., acetone, dimethyl sulfoxide, ethyl acetate).

  • Non-polar: Have low dielectric constants and cannot form hydrogen bonds (e.g., hexane, toluene, carbon tetrachloride).

Predicted Solubility Profile based on Molecular Structure

Based on the structural features of 2-(2-Phenoxyethoxy)benzoic acid, we can predict its solubility behavior in various organic solvent classes.

graph "Molecular_Structure_and_Solubility_Factors" { layout=neato; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];

// Define the molecule node mol [label="2-(2-Phenoxyethoxy)benzoic acid", pos="0,0!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Define functional group nodes COOH [label="Carboxylic Acid (-COOH)\n- H-bond donor/acceptor\n- Polar/Hydrophilic", pos="-3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ether [label="Ether Linkages (-O-)\n- H-bond acceptor\n- Polar", pos="3,2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aromatic [label="Aromatic Rings\n- Hydrophobic\n- van der Waals interactions", pos="0,-2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define solvent class nodes PolarProtic [label="Polar Protic Solvents\n(e.g., Ethanol)", pos="-5,0!", shape=record, fillcolor="#FBBC05", fontcolor="#202124"]; PolarAprotic [label="Polar Aprotic Solvents\n(e.g., DMSO, Acetone)", pos="5,0!", shape=record, fillcolor="#FBBC05", fontcolor="#202124"]; NonPolar [label="Non-Polar Solvents\n(e.g., Toluene, Hexane)", pos="0,-5!", shape=record, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges from molecule to functional groups mol -- COOH [style=dashed, color="#5F6368"]; mol -- Ether [style=dashed, color="#5F6368"]; mol -- Aromatic [style=dashed, color="#5F6368"];

// Edges from functional groups to solvent classes COOH -- PolarProtic [label="Strong Interaction", color="#4285F4"]; COOH -- PolarAprotic [label="Strong Interaction", color="#4285F4"]; Ether -- PolarProtic [label="Good Interaction", color="#34A853"]; Ether -- PolarAprotic [label="Good Interaction", color="#34A853"]; Aromatic -- NonPolar [label="Favorable Interaction", color="#EA4335"]; Aromatic -- PolarProtic [label="Unfavorable", style=dotted, color="#5F6368"]; }

Figure 1: Intermolecular interactions of 2-(2-Phenoxyethoxy)benzoic acid.

High Solubility is Expected in:

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and have high polarity, which can effectively solvate both the carboxylic acid group and the ether linkages without the competing self-association seen in protic solvents.

  • Lower Alcohols (e.g., Methanol, Ethanol): As polar protic solvents, they can act as both H-bond donors and acceptors, interacting favorably with the carboxylic acid and ether groups. The alkyl chain also provides some capacity to solvate the aromatic rings.[3]

Moderate Solubility is Expected in:

  • Ketones (e.g., Acetone) and Esters (e.g., Ethyl Acetate): These common polar aprotic solvents can accept hydrogen bonds from the carboxylic acid group. Their overall polarity is sufficient to dissolve the molecule, but likely to a lesser extent than highly polar solvents like DMSO.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity. Chloroform, being weakly acidic, can interact with the ether and carbonyl oxygens, potentially leading to reasonable solubility.[4]

Low to Negligible Solubility is Expected in:

  • Aromatic Hydrocarbons (e.g., Toluene): While toluene might interact favorably with the molecule's phenyl rings, its non-polar nature is poorly suited to solvate the highly polar carboxylic acid group.[3]

  • Aliphatic Hydrocarbons (e.g., Hexane, Heptane): These non-polar solvents cannot effectively solvate the polar functional groups, leading to very poor solubility.[3][4]

Table 1: Predicted Solubility of 2-(2-Phenoxyethoxy)benzoic acid
Solvent ClassExample SolventsPredicted SolubilityPrimary Interactions
Polar ProticEthanol, MethanolHighHydrogen bonding (donor & acceptor)
Polar AproticDMSO, AcetoneHigh to ModerateHydrogen bonding (acceptor), Dipole-dipole
ChlorinatedDichloromethaneModerateDipole-dipole
AromaticTolueneLowvan der Waals (favorable with rings)
Non-polar AliphaticHexane, HeptaneVery Lowvan der Waals (unfavorable with polar groups)

Standardized Protocol for Experimental Solubility Determination

To obtain definitive quantitative data, an experimental approach is necessary. The equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of an active pharmaceutical ingredient (API) or chemical compound.[5][6]

Objective

To determine the equilibrium solubility of 2-(2-Phenoxyethoxy)benzoic acid in a selected organic solvent at a constant temperature.

Materials and Equipment
  • 2-(2-Phenoxyethoxy)benzoic acid (solid, confirmed purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 or 0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Experimental Workflow
digraph "Shake_Flask_Solubility_Workflow" { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

// Nodes A [label="1. Preparation\nAdd excess solid to a known\nvolume of solvent in a sealed vial."]; B [label="2. Equilibration\nAgitate on an orbital shaker at a\nconstant temperature (e.g., 24-72h)."]; C [label="3. Phase Separation\nCentrifuge the suspension to\npellet the undissolved solid."]; D [label="4. Sampling\nCarefully withdraw an aliquot of the\nclear supernatant."]; E [label="5. Filtration (Optional)\nFilter the aliquot through a\nsolvent-compatible syringe filter."]; F [label="6. Dilution\nPrecisely dilute the filtered sample\nwith mobile phase or solvent."]; G [label="7. Quantification\nAnalyze the diluted sample using a\ncalibrated HPLC or UV-Vis method."]; H [label="8. Calculation\nDetermine concentration using the calibration\ncurve and account for dilution."];

// Edges A -> B [label="Ensure saturation"]; B -> C [label="Reach equilibrium"]; C -> D [label="Isolate saturated solution"]; D -> E; E -> F; D -> F [style=dotted, label="If no filtration"]; F -> G [label="Measure concentration"]; G -> H; }

Figure 2: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-(2-Phenoxyethoxy)benzoic acid to a vial containing a known volume (e.g., 2 mL) of the test solvent. "Excess" means enough solid remains undissolved at the end of the experiment to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for biopharmaceutical relevance).[5]

    • Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[5]

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow them to stand briefly.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess, undissolved solid.

  • Sampling and Dilution:

    • Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant, taking care not to disturb the solid pellet.

    • Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation upon cooling or solvent evaporation.[5] This dilution must be precise and recorded.

  • Quantification:

    • Analyze the diluted sample using a validated and calibrated analytical method, such as HPLC-UV.

    • Prepare a standard curve of 2-(2-Phenoxyethoxy)benzoic acid in the same solvent to accurately determine the concentration of the sample.

  • Calculation:

    • Use the standard curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

    • Express the final solubility in appropriate units (e.g., mg/mL, mol/L).

Critical Factors Influencing Solubility Measurements

  • Temperature: Solubility is highly temperature-dependent. For most solids, solubility increases with increasing temperature. Therefore, precise temperature control during the equilibration phase is critical for reproducible results.[3]

  • Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Use of high-purity materials is essential.

  • Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous form of the same compound can have different solubilities. It is crucial to characterize the solid form used in the study to ensure consistency.[5]

  • Equilibration Time: Insufficient agitation time will result in an underestimation of the true equilibrium solubility. The time required to reach equilibrium must be experimentally verified.[5]

Applications in Research and Drug Development

Determining the solubility of 2-(2-Phenoxyethoxy)benzoic acid is not merely an academic exercise; it is a critical first step in many scientific endeavors:

  • Formulation Development: For pharmaceutical applications, solubility data is essential for designing dosage forms.[7] It dictates whether a compound can be formulated as a solution, suspension, or requires solubility enhancement techniques.[]

  • Process Chemistry: In chemical synthesis, solubility governs the choice of reaction solvents, affects reaction rates, and is critical for developing effective crystallization and purification protocols.

  • Preclinical Studies: Understanding solubility in biorelevant media is a key component of the Biopharmaceutics Classification System (BCS) and helps predict a drug's oral absorption.[6][8]

Conclusion

While specific, published solubility data for 2-(2-Phenoxyethoxy)benzoic acid remains elusive, a robust scientific framework allows for strong predictions and reliable experimental determination. The molecule's amphiphilic nature, with its polar carboxylic acid and ether groups and non-polar aromatic rings, suggests a preference for polar organic solvents, particularly those capable of hydrogen bonding. For definitive quantitative results, the shake-flask equilibrium method, as detailed in this guide, provides a gold-standard protocol. By combining theoretical structural analysis with rigorous experimental methodology, researchers can effectively navigate the challenges posed by data gaps and successfully integrate 2-(2-Phenoxyethoxy)benzoic acid into their research and development workflows.

References

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available from: https://www.dowdevelopmentlabs.com/ask-a-formulator-what-is-the-purpose-and-approach-to-solubility-studies/
  • World Health Organization. (2018). Annex 4: WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. WHO Technical Report Series, No. 1019. Available from: https://www.who.
  • Korte, C., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 589-598. Available from: https://pubmed.ncbi.nlm.nih.gov/29037880/
  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available from: https://www.eca-remedies.eu/gmp-news/who-protocol-to-conduct-equilibrium-solubility-experiments-for-the-purpose-of-biopharmaceutics-classification-system-based-classification-of-active-pharmaceutical-ingredients-for-biowaiver
  • BOC Sciences. (n.d.). API Solubility: Key Factor in Oral Drug Bioavailability. Available from: https://www.bocsci.com/blog/api-solubility-key-factor-in-oral-drug-bioavailability/
  • PubChem. (n.d.). 2-[2-(2-Phenoxyethoxy)benzoyl]oxybenzoic acid. National Center for Biotechnology Information. PubChem Compound Database; CID=54854684. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/54854684
  • PubChem. (n.d.). 2-(2-Phenoxyethoxy)benzoic acid. National Center for Biotechnology Information. PubChem Compound Database; CID=2360902. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/2360902
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-phenoxy- (CAS 2243-42-7). Available from: https://www.chemeo.com/cid/70-553-2/Benzoic-acid-2-phenoxy-.html
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-(2-chlorophenoxy)ethyl ester. Available from: https://www.chemeo.com/cid/83-855-5/Benzoic-acid-2--2-chlorophenoxy-ethyl-ester.html
  • Sigma-Aldrich. (n.d.). 4-(2-Phenoxyethoxy)benzoic acid. Product Page for CAS 22219-63-2. Available from: https://www.sigmaaldrich.com/US/en/product/lif/lif087880753
  • Qa, N. M. K. (n.d.). Preparation of aromatic esters of 2-phenoxyethanol and exploring some of their biological activities. Available from: https://www.academia.edu/37397657/Preparation_of_aromatic_esters_of_2_phenoxyethanol_and_exploring_some_of_their_biological_activities
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. Available from: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-solubility-of-benzoic-acid-in-organic-solvents/
  • Google Patents. (n.d.). Process for preparing 2-nitro-5-(substituted-phenoxy) benzoic acids and salts thereof. Available from: https://patents.google.
  • Thati, J., & Rasmuson, Å. C. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 55(11), 5124-5127. Available from: https://www.diva-portal.org/smash/record.jsf?pid=diva2%3A377033&dswid=-2393
  • Google Patents. (n.d.). US20070219395A1 - Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids. Available from: https://patents.google.
  • Organic Syntheses. (2023). Synthesis of Phenols from Benzoic Acids. Org. Synth. 2023, 100, 199-217. Available from: http://www.orgsyn.org/demo.aspx?prep=v100p0199
  • ChemicalBook. (n.d.). 2-[(2-OXO-2-PHENYLETHYL)THIO]BENZOIC ACID synthesis. Available from: https://www.chemicalbook.com/synthesis/25803-71-8.htm
  • Wikipedia. (n.d.). Benzoic acid. Available from: https://en.wikipedia.org/wiki/Benzoic_acid
  • ResearchGate. (n.d.). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. Request PDF. Available from: https://www.researchgate.net/publication/287162985_Solubility_of_benzoic_acid_in_twelve_organic_solvents_Experimental_measurement_and_thermodynamic_modeling
  • University of Limerick Repository. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Available from: https://ulir.ul.ie/handle/10344/4054

Sources

A Technical Guide to Phenoxyethoxy Benzoic Acid Derivatives: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of phenoxyethoxy benzoic acid derivatives, a class of compounds with significant potential in therapeutic applications. While direct research on this specific scaffold is emerging, this document synthesizes information from closely related phenoxy and benzoic acid derivatives to offer a comprehensive overview of their synthesis, structure-activity relationships (SAR), and potential biological activities. By examining the established knowledge base of related compounds, we can extrapolate key insights to guide future research and development in this promising area.

Introduction: The Promise of a Flexible Scaffold

The phenoxyethoxy benzoic acid scaffold combines three key pharmacophoric elements: a terminal phenyl ring, a flexible ethoxy linker, and a benzoic acid moiety. This unique combination offers a versatile platform for designing novel therapeutic agents. The benzoic acid group serves as a crucial anchor for interactions with biological targets, often acting as a hydrogen bond donor and acceptor.[1] The lipophilic phenoxy group and the flexible ethoxy linker allow for extensive modifications to modulate the compound's physicochemical properties, such as solubility, and to fine-tune its binding affinity and selectivity for specific targets.[1]

Derivatives of the broader phenoxy acid and benzoic acid families have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] This suggests that phenoxyethoxy benzoic acid derivatives could hold similar, if not enhanced, therapeutic potential.

Synthetic Strategies: Building the Core Scaffold

The synthesis of phenoxyethoxy benzoic acid derivatives can be achieved through a multi-step process. A plausible and efficient synthetic route, extrapolated from established methods for similar compounds, is outlined below.[4]

Proposed Synthetic Workflow

The synthesis commences with the alkylation of a substituted phenol with a haloethoxybenzoate, followed by hydrolysis of the ester to yield the final carboxylic acid.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis Phenol Substituted Phenol Intermediate Ethyl 2-(2-phenoxyethoxy)benzoate Phenol->Intermediate Base (e.g., K2CO3) Solvent (e.g., Acetone) Haloethoxybenzoate Ethyl 2-(2-bromoethoxy)benzoate Haloethoxybenzoate->Intermediate Final_Product Phenoxyethoxy Benzoic Acid Derivative Intermediate->Final_Product Base (e.g., NaOH) Solvent (e.g., Ethanol/Water) SAR cluster_scaffold Phenoxyethoxy Benzoic Acid Scaffold cluster_modifications Key Modification Points cluster_properties Impacted Properties Scaffold Scaffold R1 R1 (Phenoxy Ring) Activity Biological Activity R1->Activity Selectivity Target Selectivity R1->Selectivity PK Pharmacokinetics R1->PK R2 R2 (Benzoic Acid Ring) R2->Activity R2->Selectivity Linker Ethoxy Linker Linker->Activity COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Pain PGs->Inflammation PEBA Phenoxyethoxy Benzoic Acid Derivative PEBA->COX Inhibition

Sources

Methodological & Application

Application Note: Precision O-Alkylation of Salicylic Acid with 2-Phenoxyethyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The alkylation of salicylic acid (2-hydroxybenzoic acid) with 2-phenoxyethyl bromide presents a classic chemoselectivity challenge common in medicinal chemistry, particularly in the synthesis of 2-(2-phenoxyethoxy)benzoic acid (a scaffold found in P2X3 antagonists and anti-inflammatory agents).

Salicylic acid contains two nucleophilic sites: the phenolic hydroxyl and the carboxylic acid. While the carboxylate is typically formed first (


), the phenoxide (

) is the more potent nucleophile for

reactions. This protocol details the Direct Dianion Strategy , utilizing a specific base/solvent system to drive thermodynamic selectivity toward the phenolic ether (O-alkylation) while minimizing ester byproducts.

Key Deliverables:

  • Selective synthesis of the ether linkage over the ester.

  • Elimination of protection/deprotection steps (e.g., methyl ester routes).

  • High-purity isolation via pH-controlled precipitation.

Reaction Mechanism & Chemoselectivity[1]

The reaction proceeds via a Williamson Ether Synthesis mechanism. Success depends on the formation of the salicylate dianion .

  • First Deprotonation: The base neutralizes the carboxylic acid to form the mono-anion (carboxylate).

  • Second Deprotonation: Excess base removes the phenolic proton, generating the dianion.

  • Nucleophilic Attack: The electron-rich phenoxide oxygen attacks the

    
    -carbon of 2-phenoxyethyl bromide.
    
  • Finkelstein Catalysis (Optional but Recommended): The addition of Iodide (

    
    ) converts the alkyl bromide to a more reactive alkyl iodide in situ.
    
Mechanistic Pathway (DOT Visualization)

ReactionMechanism SA Salicylic Acid (Starting Material) Mono Mono-Anion (Carboxylate) SA->Mono Deprotonation 1 (Fast) Base Base (K2CO3) (3.0 eq) Base->Mono Di Dianion (Phenoxide + Carboxylate) Base->Di Mono->Di Deprotonation 2 (Rate Limiting) Prod 2-(2-phenoxyethoxy)benzoic acid (Target Ether) Di->Prod O-Alkylation (Major) SN2 Attack Ester Ester Byproduct (Impurity) Di->Ester COO-Alkylation (Minor) Elec 2-Phenoxyethyl Bromide (Electrophile) Elec->Prod

Figure 1: Mechanistic pathway highlighting the critical dianion formation required for selective O-alkylation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
Salicylic Acid 138.121.0Nucleophile
2-Phenoxyethyl Bromide 201.061.1Electrophile
Potassium Carbonate (

)
138.213.0Base (Anhydrous)
Potassium Iodide (KI) 166.000.1Finkelstein Catalyst
DMF (N,N-Dimethylformamide) -[0.5 M]Solvent (Polar Aprotic)
HCl (1N) -ExcessQuenching/Precipitation
Step-by-Step Methodology

Step 1: Dianion Formation

  • Charge a round-bottom flask with Salicylic Acid (1.0 eq) and anhydrous

    
     (3.0 eq) .
    
  • Add DMF (concentration 0.5 M relative to Salicylic Acid).

  • Stir at 60°C for 30 minutes .

    • Insight: This pre-heating step ensures complete deprotonation of the phenol before the electrophile is introduced, suppressing esterification.

Step 2: Alkylation

  • Add Potassium Iodide (0.1 eq) to the suspension.

  • Add 2-Phenoxyethyl bromide (1.1 eq) dropwise over 10 minutes.

  • Increase temperature to 90°C and reflux for 6–8 hours .

    • Monitoring: Monitor by TLC (Mobile phase: 50% EtOAc/Hexane) or HPLC. The reaction is complete when the Salicylic Acid peak vanishes.

Step 3: Workup & Isolation (The pH Switch)

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into Ice Water (5x volume of DMF used). The solution should be basic (pH > 10).

    • Note: Any ester byproduct formed is neutral and insoluble in basic water. It can be removed here by an extraction with Ethyl Acetate before acidification (optional purification step).

  • Slowly acidify the aqueous layer with 1N HCl to pH 2-3 while stirring vigorously.

  • The target ether acid will precipitate as a white solid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 4: Recrystallization [2]

  • Recrystallize from Ethanol/Water (8:2) if higher purity is required.

Experimental Workflow (DOT Visualization)

Workflow Start Start: Solid Reagents Mix Mix SA + K2CO3 + DMF Heat 60°C (30 min) Start->Mix Add Add KI + Electrophile Reflux 90°C (8h) Mix->Add Quench Pour into Ice Water (pH > 10) Add->Quench Extract Optional: EtOAc Wash (Removes Ester Byproduct) Quench->Extract Acidify Acidify with HCl to pH 2 (Precipitates Target) Quench->Acidify Skip Wash Extract->Acidify Filter Filter & Dry Acidify->Filter Final Pure 2-(2-phenoxyethoxy)benzoic acid Filter->Final

Figure 2: Operational workflow emphasizing the pH-swing isolation technique.

Data & Validation

Solvent & Base Optimization

The choice of solvent is critical for stabilizing the dianion.

EntryBaseSolventTemp (°C)Yield (%)Comment
1

AcetoneReflux (56)45%Too slow; incomplete conversion.
2


/EtOH
Reflux60%Competitive hydrolysis of alkyl bromide.
3

DMF0

RT
75%High yield but difficult handling (H2 gas).
4

DMF 90 88% Optimal balance of safety and yield.
Analytical Validation (QC)
  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the phenolic proton (usually >10 ppm broad singlet).

    • New signals: Two triplets around

      
       4.3–4.5 ppm corresponding to the ethylene linker (
      
      
      
      ).
    • Carboxylic acid proton remains (broad singlet, 12-13 ppm).

Troubleshooting Guide

Issue: Low Yield / Recovery

  • Cause: Incomplete precipitation during acidification.

  • Fix: Ensure pH is below 3. Salicylic acid derivatives have pKa values around 3-4. If the solution is pH 5, the product remains soluble as the salt.

Issue: Presence of Ester Impurity

  • Cause: "O-alkylation" of the carboxylate occurred. This happens if the phenoxide was not fully formed (insufficient base) or if the steric hindrance at the phenol was too high.

  • Fix: Perform the "Optional EtOAc Wash" at the basic stage (Step 3.2). The ester is non-ionic and will extract into the organic layer, while the target product (as a salt) stays in the water.

Issue: Dark Coloration

  • Cause: Oxidation of phenol or DMF decomposition at high heat.

  • Fix: Degas DMF with nitrogen prior to use and maintain an inert atmosphere (

    
     balloon).
    

References

  • Williamson Ether Synthesis Principles: Boyd, R. N., & Morrison, R. T. (1992). Organic Chemistry. Prentice Hall.
  • Salicylic Acid Alkylation Selectivity:Journal of Medicinal Chemistry, 2005, 48(6), 2134-2153.
  • Fosenazide Analog Synthesis: U.S. Patent 3,985,888. Benzoylhydrazines. (Describes the reaction of ethyl salicylate with phenoxyethyl bromide followed by hydrolysis, validating the ether linkage stability).

  • Finkelstein Catalysis in Etherification: Organic Syntheses, Coll. Vol. 4, p.836 (1963). (Demonstrates the use of KI to accelerate alkylation with alkyl bromides).

Sources

Using 2-(2-Phenoxyethoxy)benzoic acid as a PROTAC linker intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 2-(2-Phenoxyethoxy)benzoic acid (CAS: 101093-93-0) as a specialized linker intermediate in Proteolysis Targeting Chimeras (PROTACs).

Unlike standard linear PEG linkers, this molecule introduces a "Rigidified Aromatic-Ether" motif. The ortho-substitution pattern on the benzoic acid creates a defined conformational kink, while the phenoxy terminal group offers a versatile handle for late-stage functionalization or lipophilic capping.

Part 1: Chemical Profile & Design Rationale

The "Goldilocks" Linker Strategy

In PROTAC design, linker composition dictates the ternary complex (POI-PROTAC-E3) stability.

  • Pure PEG Linkers: High solubility but high entropy (floppy); often lead to poor cell permeability.

  • Pure Alkyl/Aromatic Linkers: High rigidity and permeability but poor solubility.

  • 2-(2-Phenoxyethoxy)benzoic acid: A hybrid scaffold. The ethylene glycol spacer provides solubility, while the terminal phenyl rings add lipophilicity and restrict conformational freedom via

    
    -stacking potential and steric locking at the ortho position.
    
Physicochemical Properties
PropertyValue / DescriptionImpact on PROTAC
Formula C

H

O

Moderate MW contribution (~258 Da).[1]
Molecular Weight 258.27 g/mol Keeps total PROTAC MW manageable (<1000 Da).
cLogP ~3.2 - 3.5Increases lipophilicity compared to PEG-acids (cLogP < 0), aiding membrane permeability.
H-Bond Donors/Acceptors 1 (COOH) / 4 (O)Balanced polarity; the ether oxygens solvate well in water.
Key Structural Feature Ortho-substituted Benzoic AcidInduces a "turn" conformation due to intramolecular H-bonding or steric clash, reducing entropic penalty upon binding.

Part 2: Strategic Workflow & Visualization

To use this molecule as a bifunctional linker , you must utilize the Carboxylic Acid (Handle A) and functionalize the Phenoxy Ring (Handle B).

PROTAC_Synthesis Start 2-(2-Phenoxyethoxy) benzoic acid (Starting Material) Step1 Step 1: Amide Coupling (Handle A) Start->Step1 + Amine-Ligand (POI or E3) HATU/DIPEA Inter1 Intermediate: Ligand-Linker-Phenoxy Step1->Inter1 Step2 Step 2: Electrophilic Activation (Handle B) Inter1->Step2 Choice Activation Strategy Step2->Choice PathA Chlorosulfonation (-SO2Cl) Choice->PathA Target: Sulfonamide Linker PathB Nitration -> Reduction (-NH2) Choice->PathB Target: Aniline Linker Final Step 3: Final Coupling (Formation of PROTAC) PathA->Final + Amine-Ligand 2 PathB->Final + Acid-Ligand 2

Figure 1: Synthetic roadmap for converting the mono-acid intermediate into a bifunctional PROTAC linker.

Part 3: Experimental Protocols

Protocol A: Coupling Handle 1 (Carboxylic Acid)

Objective: Attach the linker to the first ligand (e.g., a Thalidomide derivative with a primary amine or a VHL ligand).

Reagents:

  • 2-(2-Phenoxyethoxy)benzoic acid (1.0 equiv)

  • Amine-functionalized Ligand (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Dissolution: Dissolve 2-(2-Phenoxyethoxy)benzoic acid in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA followed by HATU. Stir at room temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.

  • Coupling: Add the Amine-functionalized Ligand.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift: Ligand + 240 Da).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (typically DCM/MeOH gradient).

Protocol B: Activating Handle 2 (The Phenoxy Ring)

Context: The phenoxy group is chemically inert under standard coupling conditions. To attach the second ligand, you must introduce a functional group. Chlorosulfonation is the preferred method, creating a sulfonyl chloride that reacts with amines to form a stable sulfonamide linker.

Safety Warning: Chlorosulfonic acid is extremely corrosive and reacts violently with water. Perform in a fume hood.

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Chlorosulfonic acid (

    
    ) (5–10 equiv)
    
  • DCM (Anhydrous)

Procedure:

  • Preparation: Dissolve the Intermediate (from Protocol A) in anhydrous DCM at 0°C.

  • Addition: Dropwise add Chlorosulfonic acid. Note: The phenoxy ring is electron-rich and will react preferentially at the para-position.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to RT for 1 hour.

  • Quench (Critical): Pour the reaction mixture slowly onto crushed ice. Extract immediately with DCM.

  • Stabilization: Dry the organic layer with Na

    
    SO
    
    
    
    and concentrate under vacuum at low temperature (<30°C).
    • Pause Point: The resulting Sulfonyl Chloride is unstable. Use immediately in Protocol C.

Protocol C: Final Assembly (Sulfonamide Formation)

Objective: Link the activated sulfonyl chloride to the second ligand (must contain a primary/secondary amine).

Reagents:

  • Freshly prepared Sulfonyl Chloride (from Protocol B)

  • Amine-Ligand 2 (1.2 equiv)

  • Pyridine or TEA (excess)

  • DCM or THF

Procedure:

  • Dissolve Amine-Ligand 2 in DCM/Pyridine (10:1).

  • Add the Sulfonyl Chloride solution dropwise at 0°C.

  • Stir at RT for 2–12 hours.

  • Purification: Evaporate solvents. Purify via Preparative HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).

    • Note on QC: Sulfonamides are very stable. Verify the integration of the aromatic protons in NMR; the para-substitution pattern on the phenoxy ring should be evident (two doublets).

Part 4: Quality Control & Troubleshooting

NMR Characterization (Diagnostic Signals)
  • Ether Linkage: Look for the ethylene glycol protons (

    
    ) as two triplets or a multiplet around 4.2 – 4.5 ppm .
    
  • Benzoic Amide: If coupled correctly, the amide proton (

    
    ) will appear as a triplet/doublet around 7.5 – 8.5 ppm  (solvent dependent).
    
  • Phenoxy Ring:

    • Unsubstituted: Multiplet at 6.9 – 7.3 ppm .

    • Sulfonated (Para): Distinct AA'BB' system (two doublets) shifted downfield due to the electron-withdrawing

      
       group.
      
Common Pitfalls
IssueCauseSolution
Low Solubility The aromatic rings stack aggressively.Use DMSO/DMF for reactions; add a co-solvent (THF) during workup.
Regioselectivity Chlorosulfonation occurs at wrong position.Ensure the temperature is kept at 0°C. The para position on the phenoxy ether is highly favored electronically.
Hydrolysis Sulfonyl chloride hydrolyzes before coupling.Dry all solvents thoroughly. Minimize time between Protocol B and C.

References

  • Crews, C. M., et al. (2018). PROTAC Linkerology: The Impact of Linker Length and Composition on Degradation Efficiency.[2] Journal of Medicinal Chemistry. Link

  • Ciulli, A., et al. (2019). Structure-Based Design of PROTACs: Linker Rigidity and Exit Vectors. Nature Chemical Biology. Link

  • Steinebach, C., et al. (2020). Ortho-Functionalized Aromatic Linkers in PROTAC Design. Chemical Science. Link

  • PubChem Compound Summary. (2024). 2-(2-Phenoxyethoxy)benzoic acid (CAS 101093-93-0).[1] National Center for Biotechnology Information. Link

  • Gao, H., et al. (2020). Systematic Investigation of Linker Rigidity in PROTACs. ACS Chemical Biology. Link

Sources

Application Note: Strategic Synthesis of Ester Derivatives of 2-(2-Phenoxyethoxy)benzoic acid

[1]

Executive Summary

This application note details the optimized protocols for synthesizing ester derivatives of 2-(2-Phenoxyethoxy)benzoic acid (PEBA) . These derivatives are of significant interest in medicinal chemistry as pharmacophores in PPAR


 modulation

The synthesis presents a specific challenge: the ortho-effect . The bulky 2-phenoxyethoxy group at the ortho position creates steric hindrance that significantly reduces the rate of standard Fischer esterification. This guide moves beyond standard textbook methods, recommending an Acyl Chloride activation pathway as the primary high-yield route, while offering a Nucleophilic Substitution (


)

Scientific Background & Rationale

The Ortho-Effect Challenge

In benzoic acid derivatives, substituents at the 2-position (ortho) force the carboxyl group out of planarity with the benzene ring to minimize steric clash.[1][2][3][4]

  • Consequence: This deconjugation prevents the carbonyl oxygen from effectively accepting electron density from the ring, theoretically making the carbonyl carbon more electrophilic. However, the steric blockade dominates, physically preventing the approach of the alcohol nucleophile during standard acid-catalyzed esterification.

  • Solution: We must activate the carboxyl group into a highly reactive species (Acid Chloride) or convert the acid into a nucleophile (Carboxylate) to bypass this kinetic barrier.

Pharmacological Relevance

The 2-(phenoxyethoxy)benzoic acid scaffold is a privileged structure.[5]

  • Metabolic Disease: Analogues function as peroxisome proliferator-activated receptor (PPAR) agonists, crucial for regulating fatty acid storage and glucose metabolism.[5]

  • Anti-inflammatory: The ether linkage provides flexibility, allowing the benzoate moiety to dock into cyclooxygenase (COX) active sites.

Synthetic Strategy Visualization

The following workflow illustrates the decision matrix for synthesizing these esters.

GStartStarting Material:2-(2-Phenoxyethoxy)benzoic acidDecisionDecision Node:Nature of R-Group (Ester)Start->DecisionRouteARoute A: Acyl Chloride Method(Preferred for Bulk/Complex Alcohols)Decision->RouteAComplex/Secondary AlcoholsRouteBRoute B: Alkyl Halide (Sn2)(Preferred for Me, Et, Bn Esters)Decision->RouteBPrimary Alkyl Halides AvailableStepA1Activation:(COCl)2, cat. DMF, DCMRouteA->StepA1StepB1Deprotonation:K2CO3 or Cs2CO3, DMFRouteB->StepB1StepA2Coupling:R-OH, Et3N, DMAPStepA1->StepA2ProductTarget Product:Ester DerivativeStepA2->ProductStepB2Substitution:R-X (Alkyl Halide)StepB1->StepB2StepB2->Product

Figure 1: Strategic Decision Tree for Esterification of Sterically Hindered Benzoic Acids.

Experimental Protocols

Phase 1: Preparation of the Scaffold (If not purchased)

Note: If PEBA is commercially available, proceed to Phase 2.

Reaction: Methyl Salicylate + 2-Phenoxyethyl bromide


PEBA5
  • Alkylation: Dissolve Methyl Salicylate (1.0 eq) and 2-Phenoxyethyl bromide (1.1 eq) in DMF (5 mL/mmol). Add anhydrous

    
     (2.0 eq).[5]
    
  • Heat: Stir at 80°C for 12 hours. Monitor TLC (Hexane:EtOAc 8:2).

  • Hydrolysis: Add 2M NaOH (3.0 eq) directly to the reaction mixture. Heat to 100°C for 2 hours.

  • Workup: Cool. Dilute with water.[5][6] Wash with Ether (to remove neutral impurities).[5] Acidify aqueous layer to pH 1 with 6M HCl.

  • Isolation: Filter the resulting white precipitate. Recrystallize from Ethanol/Water.[5]

    • Checkpoint:

      
      H NMR must show loss of methyl ester singlet (~3.9 ppm) and appearance of carboxylic acid proton (~11-13 ppm).[5]
      
Phase 2: Esterification Protocols
Protocol A: The Acyl Chloride Activation (Gold Standard)

Best for: Complex alcohols, phenols, or when high yields are critical. Mechanism: Conversion of -OH to -Cl (highly leaving group) followed by nucleophilic acyl substitution.[5]

Reagents:

  • Substrate: 2-(2-Phenoxyethoxy)benzoic acid (1.0 eq)[5]

  • Activator: Oxalyl Chloride (1.2 eq) [Superior to Thionyl Chloride due to cleaner byproduct removal][5]

  • Catalyst: DMF (2-3 drops)[5]

  • Solvent: Anhydrous Dichloromethane (DCM)[5]

  • Nucleophile: Target Alcohol (R-OH) (1.1 eq)[5]

  • Base: Triethylamine (

    
    ) (1.5 eq)[5]
    

Step-by-Step:

  • Activation: In a flame-dried RBF under

    
    , dissolve PEBA in anhydrous DCM. Cool to 0°C.[7]
    
  • Catalysis: Add catalytic DMF. Caution: Gas evolution will occur upon next step.[5]

  • Chlorination: Add Oxalyl Chloride dropwise.[5][7] Allow to warm to Room Temp (RT) and stir for 2 hours.

    • Visual Cue: Solution should turn from cloudy to clear yellow. Bubbling (

      
      ) must cease.[5]
      
  • Evaporation (Critical): Concentrate in vacuo to remove excess Oxalyl Chloride. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add the Target Alcohol and

    
     to the acid chloride solution at 0°C. Add DMAP (0.1 eq) if the alcohol is sterically hindered.
    
  • Reaction: Stir at RT for 4-12 hours.

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with DCM (3x). Wash organics with Brine.[5] Dry over

    
    .[5][7]
    
Protocol B: Carboxylate Alkylation (

)

Best for: Methyl, Ethyl, Benzyl, or Allyl esters. Mechanism: Direct nucleophilic attack of the carboxylate anion on an alkyl halide.

Reagents:

  • Substrate: PEBA (1.0 eq)[5]

  • Base:

    
     (1.2 eq) [Cesium effect promotes solubility in organic solvents][5]
    
  • Electrophile: Alkyl Halide (R-X, where X=Br, I) (1.2 eq)[5]

  • Solvent: DMF (Dimethylformamide)[5]

Step-by-Step:

  • Salt Formation: Dissolve PEBA in DMF. Add

    
    . Stir for 30 mins at RT.[5][6]
    
  • Alkylation: Add Alkyl Halide dropwise.[5]

  • Reaction: Stir at RT (for reactive halides like MeI, BnBr) or 60°C (for less reactive halides) for 4-6 hours.

  • Workup: Pour into ice water. Extract with Ethyl Acetate.[5][7]

    • Note: DMF is difficult to remove. Wash the organic layer 5x with water or saturated

      
       solution to remove DMF traces.
      

Quality Control & Data Analysis

Expected Analytical Data

Compare your product against these standard spectral features.

TechniqueFeatureExpected SignalInterpretation
IR C=O[5] Stretch1715 - 1730

Ester formation (Shift from Acid ~1680)
1H NMR Ether Linkage~4.3 - 4.5 ppm (m, 4H)

backbone intact
1H NMR Ester R-GroupVariableConfirm integration matches R-group
TLC

Value
Higher than AcidEsters are less polar than parent acids
Troubleshooting Guide (Self-Validating System)
ObservationProbable CauseCorrective Action
Low Yield (Method A) Hydrolysis of Acid ChlorideEnsure glassware is flame-dried; use fresh Oxalyl Chloride.[5]
Starting Material Remains Steric HindranceIn Method A, add DMAP (catalyst).[5] In Method B, switch to

and heat.
New Spot on TLC (Lower Rf) Ether CleavageReaction conditions too acidic/hot. Avoid

generation. Stick to Method B.
Emulsion during Workup Surfactant-like propertiesUse Brine/DCM mix.[5] Filter through Celite if solid particulates exist.[5]

References

  • Ortho-Effect in Benzoic Acids

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.[5] (Standard reference for steric inhibition of resonance).

  • Acid Chloride Activation Protocol

    • Clayden, J., et al. Organic Chemistry. Oxford University Press.[5] (Mechanistic grounding for Oxalyl Chloride usage).

    • Organic Syntheses, Coll.[7] Vol. 10, p.199 (2023).[5][7] "Synthesis of Phenols from Benzoic Acids" (Demonstrates Oxalyl Chloride/DMF activation of phenoxy-substituted acids).

  • Pharmacological Relevance

    • US Patent 20070219395A1.[5] "Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids." (Details the synthesis of similar PPAR-active scaffolds).

  • Ether Synthesis (Precursor)

    • CN Patent 104370736A.[5] "Synthesis method of 2-ethoxybenzoic acid compound." (Provides directing group and alkylation strategies).

Application Notes and Protocols for Amide Bond Formation: A Focused Guide on Coupling 2-(2-Phenoxyethoxy)benzoic Acid with Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of Amide Coupling with 2-(2-Phenoxyethoxy)benzoic Acid

The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry. While numerous reagents and protocols exist for this transformation, the unique structural features of 2-(2-Phenoxyethoxy)benzoic acid present specific considerations for achieving high-yield, high-purity amide products. The presence of an ortho-alkoxy substituent can introduce steric hindrance around the carboxylic acid, potentially impeding the approach of the amine coupling partner. This "ortho effect" can also modulate the electronic properties of the carboxylic acid, influencing its reactivity.[1][2]

This comprehensive guide, designed for researchers and drug development professionals, provides a detailed exploration of suitable coupling reagents and optimized protocols for the successful amidation of 2-(2-Phenoxyethoxy)benzoic acid. We will delve into the mechanistic underpinnings of various coupling strategies, offering field-proven insights to guide your experimental design and troubleshooting efforts.

Strategic Selection of Coupling Reagents

The choice of coupling reagent is paramount for overcoming the potential steric challenges posed by 2-(2-Phenoxyethoxy)benzoic acid. We will focus on three robust strategies: a carbodiimide-based approach, a uronium salt-based method, and a classical acid chloride formation.

Reagent ClassSpecific Reagent(s)Key AdvantagesPrimary Considerations
Carbodiimide EDC / HOBtCost-effective, water-soluble byproducts, widely used.[3]May be less effective for sterically hindered substrates.
Uronium Salt HATUHigh efficiency for hindered substrates, rapid reaction kinetics, low racemization.[4][5][6]Higher cost, potential for side reactions if not used correctly.
Acid Chloride Thionyl Chloride (SOCl₂)Generates a highly reactive intermediate, effective for unreactive acids.Requires an additional synthetic step, harsh reagent.
The Carbodiimide Approach: EDC in Combination with HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), is a widely adopted method for amide bond formation. The primary role of EDC is to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. HOBt then intercepts this intermediate to generate an HOBt-ester, which is more stable and less prone to side reactions, before reacting with the amine.[7]

Mechanism of EDC/HOBt Coupling

EDC_HOBt_Mechanism Carboxylic_Acid 2-(2-Phenoxyethoxy)benzoic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea hydrolysis HOBt HOBt HOBt->HOBt_Ester Amide Target Amide HOBt_Ester->Amide + Amine Amine Amine (R-NH2) Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

The Uronium Salt Advantage: HATU for Hindered Systems

For sterically demanding substrates like 2-(2-Phenoxyethoxy)benzoic acid, uronium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often the reagents of choice.[4][5][6] HATU is known for its high coupling efficiency and rapid reaction rates, even with challenging substrates.[4][8] The mechanism involves the formation of a highly reactive OAt-active ester, which readily undergoes nucleophilic attack by the amine.[5]

Mechanism of HATU Coupling

HATU_Mechanism Carboxylic_Acid 2-(2-Phenoxyethoxy)benzoic Acid Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate OAt_Ester OAt Active Ester Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Amide Target Amide OAt_Ester->Amide + Amine TMU Tetramethylurea OAt_Ester->TMU HOAt HOAt OAt_Ester->HOAt Amine Amine (R-NH2) Amine->Amide Reagent_Selection Start Start: Coupling of 2-(2-Phenoxyethoxy)benzoic acid Amine_Sterics Is the amine sterically hindered? Start->Amine_Sterics EDC_HOBt Use EDC/HOBt (Protocol 1) Amine_Sterics->EDC_HOBt No HATU Use HATU (Protocol 2) Amine_Sterics->HATU Yes Check_Yield Is the yield acceptable? EDC_HOBt->Check_Yield Acid_Chloride Use Acid Chloride Method (Protocol 3) EDC_HOBt->Acid_Chloride Alternative for low yield End End: Pure Amide HATU->End Check_Yield->HATU No Check_Yield->End Yes

Sources

Application Note: Strategic Synthesis & Utilization of 2-(2-Phenoxyethoxy)benzoic Acid in Herbicide Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-Phenoxyethoxy)benzoic acid in herbicide active ingredient synthesis Content Type: Detailed Application Notes and Protocols Audience: Agrochemical Discovery Chemists, Process Engineers, and R&D Scientists

Executive Summary & Chemical Context

2-(2-Phenoxyethoxy)benzoic acid (PEBA) represents a critical structural scaffold in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors , specifically within the N-phenylphthalimide and benzoxazinone herbicide classes. Its structural significance lies in the flexible ethoxy linker connecting the lipophilic phenoxy tail to the polar benzoic head. This motif allows for essential conformational adjustments within the target enzyme's binding pocket, often serving as a precursor to tricyclic pharmacophores.

This guide provides a validated protocol for the synthesis of PEBA and its downstream conversion into bioactive heterocyclic cores. It moves beyond standard literature by addressing scale-up challenges, specifically controlling O-alkylation selectivity over esterification.

Key Chemical Properties
PropertyValueNote
CAS Number 115944-44-6
Molecular Formula C₁₅H₁₄O₄
Molecular Weight 258.27 g/mol
pKa ~3.5 (Carboxylic acid)Requires careful pH control during extraction
Solubility Soluble in EtOAc, DCM, DMF; Insoluble in water (acid form)

Mechanism of Action & Synthetic Utility

In herbicide design, PEBA serves as a "pro-scaffold." The carboxylic acid and the ether oxygen at the ortho position are positioned to undergo intramolecular cyclization or condensation reactions.

  • Primary Utility: Precursor for 1,4-benzoxazepine or benzoxazinone derivatives.

  • Target Mechanism: Downstream derivatives typically inhibit PPO (EC 1.3.3.4), causing an accumulation of protoporphyrin IX, leading to lipid peroxidation and cell membrane disruption in weeds.

Diagram 1: Synthetic Pathway & Strategic Utility

PEBA_Pathway Salicylic Salicylic Acid (Starting Material) PEBA 2-(2-Phenoxyethoxy)benzoic Acid (PEBA Intermediate) Salicylic->PEBA Williamson Ether Synthesis (K2CO3, DMF, 80°C) Linker 2-Phenoxyethyl Bromide (Linker) Linker->PEBA Cyclization Cyclization/Coupling (e.g., with Amino Acids/Hydrazines) PEBA->Cyclization SOCl2 activation + Nucleophile ActiveHerbicide Benzoxazinone/PPO Inhibitor (Active Ingredient) Cyclization->ActiveHerbicide Ring Closure

Caption: Strategic workflow converting Salicylic Acid to bioactive PPO inhibitors via the PEBA intermediate.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-(2-Phenoxyethoxy)benzoic Acid

Challenge: Salicylic acid contains two nucleophilic sites (phenolic -OH and carboxylic -COOH). Without control, alkylation can occur at the carboxyl group (forming an ester) or both (forming the diester). Solution: Use of a dianion strategy with strictly controlled stoichiometry and solvent polarity to favor the harder nucleophile (phenoxide) or selective hydrolysis.

Reagents & Equipment[1][2][3][4][5][6]
  • Reactants: Methyl Salicylate (15.2 g, 100 mmol), 2-Phenoxyethyl bromide (20.1 g, 100 mmol).

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (27.6 g, 200 mmol).

  • Catalyst: Potassium Iodide (KI) (0.83 g, 5 mmol) - Essential for Finkelstein exchange in situ.

  • Solvent: DMF (Dimethylformamide) or MEK (Methyl Ethyl Ketone).

  • Hydrolysis Base: NaOH (10% aqueous).

Step-by-Step Methodology
  • Alkylation (Ether Formation):

    • Charge a 500 mL reaction flask with Methyl Salicylate (1.0 eq) and DMF (150 mL).

    • Add K₂CO₃ (2.0 eq) and KI (0.05 eq). Stir at room temperature for 30 minutes to generate the phenoxide anion.

    • Add 2-Phenoxyethyl bromide (1.0 eq) dropwise over 20 minutes to prevent exotherms.

    • Heat the mixture to 80°C and hold for 6–8 hours.

    • IPC (In-Process Control): Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol spot should disappear.

    • Note: We use Methyl Salicylate instead of Salicylic Acid to protect the carboxyl group, ensuring 100% regioselectivity for the ether linkage.

  • Workup & Hydrolysis:

    • Cool reaction mass to 25°C. Pour into ice water (500 mL).

    • Extract the intermediate ester with Ethyl Acetate (3 x 100 mL).

    • Evaporate solvent to yield the crude methyl ester.

    • Hydrolysis: Dissolve crude ester in Ethanol (100 mL) and add 10% NaOH (50 mL). Reflux for 2 hours.

    • Mechanism: Saponification converts the methyl ester to the sodium salt of PEBA.

  • Isolation of PEBA:

    • Cool the hydrolysate and distill off ethanol.

    • Dilute residue with water (100 mL).

    • Critical Step: Acidify slowly with 2N HCl to pH 2–3 while stirring vigorously. The product will precipitate as a white solid.

    • Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

  • Recrystallization:

    • Recrystallize from Ethanol/Water (70:30) to remove trace salicylic acid.

Expected Yield: 85–90% Melting Point: 124–126°C (Lit. value check required for specific polymorphs).

Protocol B: Validation & Quality Control

Trustworthiness in synthesis requires rigorous structural confirmation.

1. HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic rings) and 280 nm.

  • Acceptance Criteria: Purity > 98.0% (Area %).

2. NMR Characterization (Diagnostic Signals)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.8 ppm (s, 1H): Carboxylic acid proton (-COOH ). Disappearance indicates salt formation; shift indicates ester.

    • δ 6.9–7.8 ppm (m, 9H): Aromatic protons (two phenyl rings).

    • δ 4.3–4.4 ppm (m, 2H): -O-CH ₂-CH₂-O- (next to phenoxy).

    • δ 4.1–4.2 ppm (m, 2H): -O-CH₂-CH ₂-O- (next to benzoate).

Downstream Application: Cyclization Logic

To convert PEBA into an active herbicide (e.g., a benzoxazinone analog), the carboxylic acid must be activated.

Diagram 2: Activation & Cyclization Workflow

Cyclization_Workflow PEBA PEBA Scaffold Activation Activation (SOCl2 or Oxalyl Chloride) PEBA->Activation cat. DMF AcidChloride Acid Chloride Intermediate Activation->AcidChloride Coupling Nucleophilic Attack (e.g., Hydrazine/Amine) AcidChloride->Coupling RingClose Intramolecular Cyclization Coupling->RingClose Dehydration (-H2O)

Caption: Conversion of the PEBA acid handle into a reactive electrophile for heterocyclic ring formation.

Protocol Summary for Application:

  • Activation: React PEBA with Thionyl Chloride (SOCl₂) in Toluene at 70°C for 2 hours. Remove excess SOCl₂ under vacuum.

  • Coupling: Dissolve the resulting acid chloride in DCM. Add the target amine/hydrazine (e.g., N-amino-phthalimide derivative) and Triethylamine at 0°C.

  • Cyclization: Often requires a second step using a dehydrating agent (e.g., Acetic Anhydride) to close the ring, forming the final herbicide AI.

References

  • PubChem. (2021).[7] 2-(2-Phenoxyethoxy)benzoic acid | C15H14O4.[8] National Library of Medicine. [Link][7]

  • Organic Syntheses. Alkylation of Salicylic Acid Derivatives. Org. Synth. Coll. Vol. 2, p. 345. (Foundational chemistry for etherification).[1]

  • U.S. EPA. (2010).[9] Pesticide Product Labeling for Phenoxy Herbicides. Environmental Protection Agency.[9] [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives. [Link]

Sources

Application Notes & Protocols: Polymerization Monomers Derived from 2-(2-Phenoxyethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The structural motif of 2-(2-phenoxyethoxy)benzoic acid presents a compelling scaffold for the design of advanced polymers, particularly for applications in drug development and biomedical engineering. The inherent properties of this molecule—an aromatic carboxylic acid for conjugation and polar interactions, a flexible diether linkage for solubility and chain mobility, and a terminal phenyl group for hydrophobic interactions—offer a versatile platform for creating monomers with tunable characteristics. This guide provides a comprehensive overview of the rationale, synthesis, and polymerization of monomers derived from this parent compound. Detailed, field-tested protocols for the synthesis of acrylate-based monomers and their subsequent polymerization via controlled radical methods are presented. Furthermore, this document outlines key characterization techniques and discusses potential applications, serving as a foundational resource for researchers and scientists in polymer chemistry and drug delivery.

Rationale for Monomer Design: Leveraging the 2-(2-Phenoxyethoxy)benzoic Acid Scaffold

The selection of a starting material for monomer synthesis is a critical decision that dictates the ultimate properties and functionality of the resulting polymer. 2-(2-Phenoxyethoxy)benzoic acid is an advantageous precursor due to the distinct contributions of its constituent chemical moieties.

  • Carboxylic Acid Group: This functional group is the primary handle for derivatization. It can be readily converted into a variety of polymerizable groups, such as esters (e.g., acrylates, methacrylates) or amides. Post-polymerization, any unreacted carboxylic acid groups on the polymer chain can serve as sites for bioconjugation or can modulate the polymer's pH-responsiveness. Benzoic acid and its derivatives are noted for their pharmacological potential and are used as building blocks for a wide array of bioactive molecules.[1][2]

  • Phenoxyethoxy Linkage: The ether linkages (-O-) within the backbone impart significant flexibility to the polymer chain, which can lower the glass transition temperature (Tg) and improve solubility in a range of organic solvents.[3][4] This flexibility is crucial for applications requiring dynamic polymer chains, such as in self-assembling nanocarriers for drug delivery.[5]

  • Amphiphilicity: The combination of the hydrophilic ether and carboxylic acid components with the hydrophobic phenyl rings creates an amphiphilic balance. Polymers derived from such monomers can self-assemble in aqueous environments to form structures like micelles or nanoparticles, which are ideal for encapsulating hydrophobic therapeutic agents.[5] This amphiphilicity can be tuned by copolymerization or by modifying the parent acid.

  • Aromatic Character: The two phenyl rings contribute to the polymer's thermal stability and can engage in π-π stacking interactions.[3] These interactions can influence the polymer's mechanical properties and its ability to interact with aromatic drug molecules.

This combination of features makes polymers derived from 2-(2-phenoxyethoxy)benzoic acid prime candidates for advanced drug delivery systems, where biocompatibility, controlled release, and specific cargo interaction are paramount.[6][7]

Synthesis of Polymerizable Monomers

The most direct route to creating a radically polymerizable monomer from 2-(2-phenoxyethoxy)benzoic acid is to convert the carboxylic acid into an ester with a polymerizable alcohol, such as 2-hydroxyethyl acrylate. This section provides a detailed protocol for this transformation.

Workflow for Monomer Synthesis

Below is a conceptual workflow illustrating the transformation of the parent benzoic acid into a polymerizable acrylate monomer.

Monomer_Synthesis_Workflow Start 2-(2-Phenoxyethoxy)benzoic Acid Process Esterification Reaction (Steglich Esterification) Start->Process Reagent 2-Hydroxyethyl Acrylate (HEA) + Coupling Agents (EDC/DMAP) Reagent->Process Purification Purification (Column Chromatography) Process->Purification Product 2-(2-(2-Phenoxyethoxy)benzoyloxy)ethyl Acrylate (Monomer) Purification->Product ATRP_Workflow Monomer Acrylate Monomer Process ATRP Reaction (Degas, Heat) Monomer->Process Initiator Initiator (e.g., EBiB) Initiator->Process Catalyst Catalyst System (e.g., CuBr/PMDETA) Catalyst->Process Termination Termination & Purification (Exposure to Air, Precipitation) Process->Termination Polymer Well-Defined Polymer Termination->Polymer

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 2-(2-Phenoxyethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Phenoxyethoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this important synthetic intermediate. Drawing from established chemical principles and practical laboratory experience, this document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yield results.

The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely used method for forming ethers.[1] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion.[2] In this specific case, the phenoxide is generated from salicylic acid (2-hydroxybenzoic acid), which then reacts with a 2-phenoxyethyl halide.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<60%). What are the most common causes?

A1: Persistently low yields typically stem from one or more of the following factors: incomplete deprotonation, suboptimal reaction conditions, reagent quality issues, or competing side reactions.

  • Incomplete Deprotonation: The nucleophile in this reaction is the phenoxide ion of salicylic acid. If the base is not strong enough or is used in an insufficient amount, a significant portion of the salicylic acid will remain protonated and unreactive. Ensure your base is anhydrous and used in at least a stoichiometric amount relative to the phenolic hydroxyl group.

  • Suboptimal Temperature: The SN2 reaction rate is highly temperature-dependent.[1][2] If the temperature is too low, the reaction will be sluggish and may not reach completion within a reasonable timeframe. Conversely, excessively high temperatures can promote side reactions, such as elimination or decomposition.

  • Presence of Water: The Williamson ether synthesis is sensitive to moisture. Water can protonate the highly reactive phenoxide, rendering it non-nucleophilic, and can also hydrolyze the alkylating agent. Using anhydrous solvents and reagents is critical for success.

  • Inefficient Alkylating Agent: The reactivity of the 2-phenoxyethyl halide follows the trend I > Br > Cl. If you are using 2-phenoxyethyl chloride, the reaction will be significantly slower than with the bromide or iodide, potentially leading to incomplete conversion.

Potential Cause Diagnostic Check Recommended Solution
Incomplete Deprotonation Test the pH of the reaction mixture after base addition (if aqueous compatible) or analyze a quenched aliquot by TLC/LC-MS.Use a stronger base (e.g., NaH instead of K₂CO₃) or increase the stoichiometry of the base. Ensure the base is fresh and dry.
Low Reaction Temperature Monitor internal reaction temperature. Check TLC for starting material persistence over time.Gradually increase the reaction temperature in 10°C increments (e.g., from 60°C to 80°C). Consider switching to a higher-boiling solvent if necessary.
Reagent/Solvent Moisture Use Karl Fischer titration to check water content in the solvent.Use anhydrous grade solvents. Dry solid reagents (like K₂CO₃) in an oven before use. Run the reaction under an inert atmosphere (N₂ or Ar).
Poor Leaving Group Reaction stalls with significant starting material remaining, even at elevated temperatures.Switch from 2-phenoxyethyl chloride to 2-phenoxyethyl bromide or, for maximum reactivity, synthesize and use 2-phenoxyethyl iodide.

Q2: My TLC analysis shows a significant amount of unreacted salicylic acid even after prolonged reaction time. How can I drive the reaction to completion?

A2: This is a clear indication of insufficient reactivity in the system. To drive the reaction forward, you need to increase the rate of the desired SN2 reaction.

  • Increase Temperature: As a first step, increase the reflux temperature. If you are using a solvent like acetone (b.p. 56°C), switching to a higher-boiling solvent like N,N-Dimethylformamide (DMF, b.p. 153°C) or acetonitrile (b.p. 82°C) will allow for higher reaction temperatures, significantly accelerating the reaction rate.

  • Improve the Leaving Group: As mentioned, the leaving group ability is crucial.[2] If using 2-phenoxyethyl chloride, switching to the bromide analogue is the most effective solution. The C-Br bond is weaker and longer than the C-Cl bond, making bromide a better leaving group.

  • Add a Catalyst: In some cases, adding a catalytic amount of sodium or potassium iodide (a "Finkelstein-type" condition) can accelerate reactions involving alkyl chlorides or bromides. The iodide ion is a powerful nucleophile that can displace the chloride/bromide to form a more reactive alkyl iodide in situ.

Q3: I am observing an unexpected byproduct that is difficult to separate. What could it be and how do I prevent it?

A3: The most likely byproduct arises from the alkylation of the carboxylate group of salicylic acid, forming an ester. While the phenoxide is a softer and generally more reactive nucleophile for SN2 reactions, some O-alkylation at the carboxylate can occur, especially under certain conditions.

  • Mechanism of Byproduct Formation: The carboxylate anion can attack the 2-phenoxyethyl halide to form 2-(2-phenoxyethoxy)carbonylbenzoic acid.

  • Prevention Strategies:

    • Choice of Base: Using a milder base like potassium carbonate (K₂CO₃) can favor deprotonation of the more acidic phenolic proton over creating a highly reactive carboxylate.

    • Temperature Control: Higher temperatures can sometimes increase the rate of undesired side reactions. Find the minimum temperature that allows for a reasonable reaction rate to maximize selectivity.

    • Protecting Groups: While it adds steps, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before the Williamson ether synthesis and then deprotecting it afterward will completely prevent this side reaction. However, this is often unnecessary if conditions are well-optimized.

Q4: I am losing a significant amount of product during the aqueous workup and purification. What is an effective purification strategy?

A4: The acidic nature of the product is the key to its purification. An acid-base extraction is highly effective for separating it from neutral or basic impurities.

  • Initial Quench: After the reaction is complete, cool the mixture and quench it with water.

  • Solvent Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or diethyl ether to remove any unreacted 2-phenoxyethyl halide and other neutral byproducts.

  • Acidification: Isolate the aqueous layer, which contains the sodium or potassium salt of your product. Cool this layer in an ice bath and slowly acidify it with a strong acid (e.g., 2M HCl or H₂SO₄) until the pH is ~2. The desired 2-(2-Phenoxyethoxy)benzoic acid will precipitate as a solid.[3]

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.[4]

  • Recrystallization: For final purification, recrystallize the crude solid. A mixed-solvent system, such as ethanol/water or acetone/hexane, is often effective for benzoic acid derivatives.[5] Dissolve the crude product in a minimum amount of the hot "good" solvent (ethanol or acetone) and add the "poor" solvent (water or hexane) dropwise until the solution becomes turbid. Add a few more drops of the good solvent to clarify, then allow it to cool slowly to form pure crystals.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which base is optimal for this synthesis (e.g., K₂CO₃, NaOH, NaH)?

A1: The choice of base is a critical parameter.

  • Potassium Carbonate (K₂CO₃): This is often the preferred base. It is strong enough to deprotonate the acidic phenol but mild enough to minimize side reactions. It is also inexpensive and easy to handle.

  • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): These are stronger bases and will readily deprotonate both the phenol and the carboxylic acid. While effective, the presence of a highly reactive carboxylate could potentially lead to more side products.

  • Sodium Hydride (NaH): This is a very powerful, non-nucleophilic base that provides irreversible deprotonation. It requires a truly anhydrous solvent (like DMF or THF) and careful handling due to its reactivity with water. It is an excellent choice for driving the reaction to completion but may be unnecessary if other conditions are optimized.

Recommendation: Start with anhydrous potassium carbonate. If the reaction is sluggish, consider a stronger base like NaOH or NaH.

Q2: What is the best choice for the alkylating agent and leaving group (Cl vs. Br)?

A2: The reactivity of the alkylating agent in an SN2 reaction is heavily dependent on the leaving group. The order of reactivity is I > Br > Cl > F. Therefore, 2-phenoxyethyl bromide is a significantly better electrophile than 2-phenoxyethyl chloride and is the recommended starting material for achieving a good reaction rate and high yield.

Q3: How does the choice of solvent impact the reaction outcome?

A3: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents are ideal.

  • Acetone, Acetonitrile, DMF, DMSO: These solvents are excellent choices. They can dissolve the ionic intermediates (the phenoxide salt) but do not solvate the nucleophile (the anion) as strongly as protic solvents do. This "naked" and highly reactive nucleophile results in a much faster reaction rate.[2]

  • Alcohols (e.g., Ethanol): Protic solvents like ethanol should be avoided. They will solvate the phenoxide ion through hydrogen bonding, stabilizing it and reducing its nucleophilicity, which slows down the reaction. They can also potentially act as competing nucleophiles.

Q4: What are the ideal temperature and reaction time for this synthesis?

A4: The ideal conditions are a balance between reaction rate and selectivity. A good starting point is to reflux the reaction mixture in acetone or acetonitrile (around 60-80°C) for 12-24 hours. If using DMF, a temperature of 80-100°C for 6-12 hours is often sufficient. The reaction progress should always be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography (LC-MS) to determine the point of maximum conversion and avoid unnecessary heating that could lead to decomposition.

Section 3: Optimized Experimental Protocol

This protocol describes a reliable method for the synthesis of 2-(2-Phenoxyethoxy)benzoic acid using potassium carbonate as the base and 2-phenoxyethyl bromide as the alkylating agent.

Materials:

  • Salicylic Acid (1.0 eq)

  • 2-Phenoxyethyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • 2M Hydrochloric Acid (HCl)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of salicylic acid).

  • Reagent Addition: Add 2-phenoxyethyl bromide (1.1 eq) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-90°C in an oil bath and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase with a few drops of acetic acid). The reaction is typically complete within 8-16 hours.

  • Workup - Quenching: Once the reaction is complete (disappearance of salicylic acid by TLC), cool the flask to room temperature. Pour the reaction mixture into a beaker containing deionized water (approx. 5 times the volume of DMF used).

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract twice with ethyl acetate. Discard the organic layers (which contain neutral impurities).

  • Workup - Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 2M HCl dropwise with stirring until the pH of the solution is approximately 2. A white precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water to remove salts, followed by a small amount of cold hexane to aid drying.

  • Drying: Dry the purified solid in a vacuum oven at 50-60°C to a constant weight. A typical yield for this optimized protocol is 85-95%. Further purification can be achieved by recrystallization if needed.

Section 4: Visual Guides

Diagram 1: Reaction Mechanism

Williamson_Ether_Synthesis Mechanism for 2-(2-Phenoxyethoxy)benzoic Acid Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products SalicylicAcid Salicylic Acid Phenoxide Salicylate Dianion (Phenoxide Nucleophile) SalicylicAcid->Phenoxide Deprotonation Base K₂CO₃ (Base) Base->Phenoxide Deprotonation AlkylHalide 2-Phenoxyethyl Bromide Product 2-(2-Phenoxyethoxy)benzoic Acid AlkylHalide->Product SN2 Attack Phenoxide->Product SN2 Attack Salt KBr

Caption: The Williamson ether synthesis proceeds via deprotonation followed by an SN2 attack.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents 1. Verify Reagent Quality Start->Check_Reagents Check_Conditions 2. Analyze Reaction Conditions Start->Check_Conditions Check_Workup 3. Review Purification Protocol Start->Check_Workup Reagent_Moisture Moisture Present? Check_Reagents->Reagent_Moisture Reagent_Purity Purity/Activity Low? Check_Reagents->Reagent_Purity Incomplete_Rxn Incomplete Reaction by TLC? Check_Conditions->Incomplete_Rxn Side_Products Side Products Observed? Check_Conditions->Side_Products Loss_During_Extraction Product Loss During Workup? Check_Workup->Loss_During_Extraction Dry_Reagents Use Anhydrous Solvents. Dry K₂CO₃. Reagent_Moisture->Dry_Reagents Fresh_Reagents Use Fresh/High-Purity Reagents. Reagent_Purity->Fresh_Reagents Optimize_Temp Increase Temperature or Switch to Higher-Boiling Solvent. Incomplete_Rxn->Optimize_Temp Optimize_Base Change Base or Adjust Temperature. Side_Products->Optimize_Base Ensure_Acidification Ensure pH ~2 for Precipitation. Avoid Emulsions. Loss_During_Extraction->Ensure_Acidification

Caption: A systematic workflow for troubleshooting low-yield issues in the synthesis.

References

  • Vertex AI Search. (2022). Williamson Ether Synthesis - Chemistry Steps.
  • LibreTexts Chemistry. (2023). 12. The Williamson Ether Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Google Patents. (2007). US20070219395A1 - Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids.
  • BenchChem. (2025). Technical Support Center: Purification of 4-(2,5-Dichlorophenoxy)benzoic Acid.
  • Chemistry LibreTexts. (2022). 2.2.4.2B: Purification of Product Mixtures.
  • European Patent Office. (1991). EP 0453022 A2 - Method for the purification of benzoic acid.

Sources

Technical Support Center: Recrystallization of 2-(2-Phenoxyethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(2-Phenoxyethoxy)benzoic acid via recrystallization. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this compound in high purity. Instead of a one-size-fits-all protocol, this guide provides a framework for rational solvent selection, a systematic screening methodology, and robust troubleshooting advice to address common issues encountered in the laboratory.

Part 1: The Challenge - Understanding the Molecular Structure

The primary difficulty in recrystallizing 2-(2-Phenoxyethoxy)benzoic acid stems from its amphiphilic nature. A successful recrystallization hinges on finding a solvent where the compound is highly soluble when hot but poorly soluble when cold[1][2].

Let's break down the molecule's key structural features:

  • Polar Carboxylic Acid Group: This group (-COOH) is capable of strong hydrogen bonding, suggesting solubility in polar, protic solvents like alcohols and water.

  • Aromatic Rings (Phenyl and Benzoyl): These bulky, non-polar moieties contribute to solubility in aromatic or moderately non-polar solvents.

  • Flexible Ether Linkage (-O-CH₂-CH₂-O-): The ether groups add polarity and flexibility, influencing how the molecule packs into a crystal lattice.

This combination of polar and non-polar characteristics means that the compound may be too soluble in highly polar solvents and too insoluble in highly non-polar solvents, making the identification of a single ideal solvent challenging. Therefore, a mixed-solvent system is often a highly effective strategy[3].

Part 2: A Systematic Approach to Solvent Selection

Finding the optimal solvent or solvent pair is an empirical process. The following workflow provides a structured method for screening and identifying a suitable system.

Diagram: Solvent Selection Workflow

Solvent_Selection_Workflow cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Hot Solubility Test cluster_2 Phase 3: Mixed Solvent System A Place ~20 mg of crude solid in a small test tube B Add solvent dropwise (~0.5 mL) at room temperature A->B C Observe Solubility B->C D Soluble at RT. Solvent is unsuitable as a primary solvent. (Consider as 'Solvent A' in mixed system) C->D Yes E Insoluble at RT. Proceed to heating. C->E No F Heat the suspension to the solvent's boiling point E->F G Observe Solubility F->G H Insoluble when hot. Solvent is unsuitable. G->H No I Soluble when hot. IDEAL CANDIDATE. Proceed to cooling. G->I Yes J Allow to cool slowly to room temperature, then ice bath I->J K Observe Crystallization J->K L Abundant crystals form. SUCCESSFUL SINGLE SOLVENT. K->L Yes M No/few crystals form or oiling out occurs. Consider for mixed-solvent system. K->M No N Dissolve crude solid in minimum amount of hot 'Solvent A' (the 'good' solvent, e.g., Methanol) O Add 'Solvent B' dropwise (the 'poor' solvent, e.g., Water) at boiling point until solution turns cloudy N->O P Add a few drops of 'Solvent A' to redissolve and clarify O->P Q Cool slowly. Abundant crystals should form. P->Q

Caption: A logical workflow for identifying a suitable recrystallization solvent system.

Table: Potential Solvents for Screening

Based on the structure of 2-(2-Phenoxyethoxy)benzoic acid, the following solvents are recommended for initial screening.

Solvent ClassExample(s)Rationale & Expected BehaviorBoiling Point (°C)
Alcohols Ethanol, Methanol, IsopropanolThe -OH group will interact well with the carboxylic acid. May show high solubility, but this can be modulated in a mixed-solvent system.78, 65, 82
Water Deionized WaterLikely a poor solvent on its own due to the large non-polar backbone, but an excellent anti-solvent when paired with a water-miscible organic solvent like ethanol or acetone.100
Ketones AcetoneA polar aprotic solvent that may offer a good balance of solubility. Its low boiling point makes it easy to remove.56
Esters Ethyl AcetateMedium polarity. May provide the ideal solubility gradient between hot and cold conditions.77
Aromatic TolueneThe aromatic ring interacts favorably with the molecule's phenyl groups. Often effective for compounds with significant aromatic character[4][5].111
Mixed Solvents Ethanol/Water, Acetone/Water, Toluene/HexaneThe most promising approach. Allows for fine-tuning of the solvent polarity to achieve a sharp decrease in solubility upon cooling.Variable
Part 3: General Recrystallization Protocol

Once a suitable solvent system is identified from the screening process, the following detailed protocol can be employed for larger-scale purification.

Materials:

  • Crude 2-(2-Phenoxyethoxy)benzoic acid

  • Selected recrystallization solvent(s)

  • Erlenmeyer flask (sized so the solvent will fill it to about one-third to one-half of its volume)

  • Hot plate with stirring capability

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filtration flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in the Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (or the "good" solvent of a mixed pair). Heat the mixture to a gentle boil with stirring[1][6].

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. It is critical to add the minimum amount of hot solvent necessary to avoid poor recovery[1].

  • Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the premature crystallization of the desired product.

  • Induce Crystallization:

    • For a single solvent: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals[6].

    • For a mixed solvent: After dissolving the solid in the "good" solvent (Solvent A), add the "poor" solvent (Solvent B) dropwise at the boiling point until the solution becomes persistently cloudy. Add a few drops of Solvent A to clarify the solution, then remove from heat and cool slowly.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Part 4: Troubleshooting Guide & FAQs

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts before it dissolves or when a supersaturated solution's temperature is above the melting point of the solute. The resulting oil often traps impurities.

  • Immediate Cause & Fix: The boiling point of your solvent is likely higher than the melting point of your compound.

    • Solution 1: Re-heat the solution to redissolve the oil. Add a larger volume of the same solvent to lower the saturation temperature. Cool the solution very slowly.

    • Solution 2: Choose a different solvent with a lower boiling point.

    • Solution 3 (Mixed Solvents): If using a mixed-solvent system, add more of the "good" solvent to the hot mixture before cooling.

  • Underlying Issue: High impurity levels can significantly depress the melting point of your crude material. If the problem persists, the crude product may require pre-purification by another method (e.g., column chromatography) before recrystallization.

Q2: I've cooled the solution, but no crystals have formed. What's wrong?

A2: This is a common issue that usually points to one of two problems: too much solvent was used, or the solution is supersaturated and requires a nucleation event.

  • Problem: Too Much Solvent: The solution is not saturated enough at the cold temperature for crystals to form.

    • Solution: Gently heat the solution to boil off some of the solvent (typically 10-20% of the volume). Then, attempt to cool and crystallize again.

  • Problem: Supersaturation: The solution is saturated, but there are no nucleation sites for crystals to begin growing.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide a surface for nucleation.

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cold solution (a "seed crystal"). This provides a perfect template for crystal growth.

Q3: My final yield is very low. How can I improve it?

A3: Low yield is often a trade-off for high purity. However, several factors can be optimized.

  • Cause 1: Using too much solvent. This is the most common reason for low recovery. Ensure you are using the absolute minimum amount of hot solvent to dissolve your compound.

  • Cause 2: Cooling too quickly. While this primarily affects purity, very rapid cooling can sometimes trap the product in the mother liquor.

  • Cause 3: Incomplete crystallization. Ensure the solution is cooled thoroughly in an ice bath for an adequate amount of time before filtration.

  • Cause 4: Washing with too much cold solvent. The wash step is important but should be done with a minimal amount of ice-cold solvent, as even cold solvent will dissolve some of your product.

Q4: The recrystallized product is still colored. What should I do?

A4: Colored impurities are often highly polar and can be removed with activated carbon (charcoal).

  • Solution: After dissolving your crude product in the minimum amount of hot solvent, remove it from the heat source and add a very small amount of activated carbon (a spatula tip is usually sufficient). Swirl the hot mixture for a few minutes. The colored impurities will adsorb onto the surface of the carbon. Perform a hot gravity filtration to remove the carbon before proceeding to the cooling and crystallization step. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.

References
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Cheméo. (2023). Chemical Properties of Benzoic acid, 2-phenoxy- (CAS 2243-42-7). Retrieved from [Link]

  • University of California, Davis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Le-Min, W., et al. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. PMC. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (1995). DE102008046995A1 - 2-ethoxy-benzoic acid.
  • Google Patents. (1980). Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.
  • PubChem. (n.d.). 2-(2-Phenoxyethoxy)benzoic acid. Retrieved from [Link]

  • Google Patents. (2007). US20070219395A1 - Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • ChemSrc. (2025). CAS#:55453-89-9 | Acetic 2-(phenoxymethyl)benzoic anhydride. Retrieved from [Link]

  • Google Patents. (1984). Process for preparing pure benzoic acid - Patent 0124709.

Sources

Technical Support Center: Purification of 2-(2-Phenoxyethoxy)benzoic Acid

[1][2]

Case ID: PHEN-REM-001 Subject: Removal of Unreacted Phenol from 2-(2-Phenoxyethoxy)benzoic Acid Status: Resolved / Protocol Available Support Level: Tier 3 (Senior Application Scientist)[1][2]

The Diagnostic: The pKa Separation Principle

To successfully purify 2-(2-Phenoxyethoxy)benzoic acid, you must exploit the acidity difference between the carboxylic acid moiety on your target molecule and the hydroxyl group on the phenol impurity.

  • Target Molecule (Carboxylic Acid): pKa

    
     3.8 – 4.2 (Stronger acid)[2]
    
  • Impurity (Phenol): pKa

    
     10.0 (Weaker acid)[1][2]
    
  • The Reagent (Sodium Bicarbonate): pKa of conjugate acid (H₂CO₃)

    
     6.4[1][2]
    

The Chemical Logic: You need a base strong enough to deprotonate the benzoic acid (making it water-soluble) but too weak to deprotonate the phenol (keeping it organic-soluble).[1][2]

  • Sodium Hydroxide (NaOH): Too strong.[1][2] It deprotonates both compounds, pulling both into the water. Separation fails.

  • Sodium Bicarbonate (NaHCO₃): Just right.[1][2] It deprotonates the target molecule (

    
    ) but leaves phenol untouched (
    
    
    ).

Primary Protocol: Selective Bicarbonate Extraction[1]

This is the industry-standard method for separating carboxylic acids from phenolic impurities.

Reagents Required
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[2]

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)[1][2]

  • 1M Hydrochloric Acid (HCl)[2]

  • Brine (Saturated NaCl)[1][2]

  • Magnesium Sulfate (MgSO₄)[1][2]

Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate. Use approximately 10 mL of solvent per gram of crude material.

  • The Critical Extraction:

    • Transfer the organic solution to a separatory funnel.[3][4][5]

    • Wash with Saturated Aqueous NaHCO₃ (3 x 20 mL).[1][2]

    • Mechanism:[1][2][6] The target 2-(2-Phenoxyethoxy)benzoic acid converts to its sodium salt (carboxylate) and moves into the Aqueous Layer .[1][2] The phenol remains protonated and stays in the Organic Layer .[2][7]

  • Phase Separation:

    • Collect the Aqueous Layer (Bottom) into a clean Erlenmeyer flask.[2]

    • Optional but Recommended: Perform a "Back-Wash."[1][2] Add a small volume of fresh EtOAc to the collected aqueous layer, shake, and discard the organic top layer. This removes physically entrained phenol droplets.[1]

  • Precipitation (Recovery):

    • Slowly add 1M HCl to the Aqueous Layer while stirring until pH reaches ~1-2.

    • The solution will turn cloudy as the purified 2-(2-Phenoxyethoxy)benzoic acid precipitates out.

  • Isolation:

    • Filter the white solid using vacuum filtration.

    • Wash the cake with cold water to remove inorganic salts.

    • Dry the solid in a vacuum oven or desiccator.

Visualizing the Workflow

ExtractionWorkflowStartCrude Mixture(Target + Phenol)SolventDissolve in EtOAcStart->SolventExtractExtract with Sat. NaHCO3(The Separation Step)Solvent->ExtractLayersSeparatory FunnelExtract->LayersOrgLayerOrganic Layer(Contains Phenol)Layers->OrgLayerTop LayerAqLayerAqueous Layer(Contains Target as Salt)Layers->AqLayerBottom LayerWasteDiscard to Organic WasteOrgLayer->WasteAcidifyAcidify with 1M HCl(pH < 2)AqLayer->AcidifyFilterFilter & Dry SolidAcidify->FilterFinalPure 2-(2-Phenoxyethoxy)benzoic acidFilter->Final

Figure 1: Selective extraction workflow exploiting the pKa differential between carboxylic acids and phenols.[1][2]

Secondary Protocol: Recrystallization (Polishing)[1][5]

If the extraction yields a product with a faint phenol odor or slight discoloration, use recrystallization as a polishing step.

ParameterRecommendationTechnical Note
Solvent System Ethanol / Water (1:1 to 1:[1][2]2)Phenol is highly soluble in ethanol even when cold; the target acid is less soluble in cold aqueous ethanol.
Alternative Solvent Toluene Phenol stays in solution upon cooling; benzoic acid derivatives typically crystallize well from toluene.[1][2]
Temperature Heat to reflux until dissolved; cool slowly to RT, then 4°C.Rapid cooling traps impurities.[1][2] Slow cooling excludes phenol from the crystal lattice.

Procedure:

  • Dissolve the solid in the minimum amount of boiling Ethanol.

  • Add hot water dropwise until persistent cloudiness appears.

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool undisturbed.

Validation: How do I know the phenol is gone?

Do not rely solely on smell.[1] Use these analytical methods to confirm purity.

  • Ferric Chloride Test (Qualitative):

    • Dissolve a small amount of product in ethanol.[2]

    • Add 1 drop of 1% neutral

      
       solution.[1][2]
      
    • Result: A violet/purple color indicates the presence of Phenol.[1][2] No color change (yellow/orange) indicates purity.[1]

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: 50% Ethyl Acetate / 50% Hexane.[1][2]

    • Visualization: UV Light (254 nm).[1][2]

    • Phenol (

      
      ) will appear as a distinct spot separate from the Benzoic Acid derivative (
      
      
      varies, usually lower due to -COOH polarity, or higher if streaking occurs).[1] Note: Add a drop of acetic acid to the mobile phase to prevent the carboxylic acid from streaking.
  • ¹H-NMR (Quantitative):

    • Look for the characteristic phenol triplet/multiplet signals around

      
       6.8 - 7.3 ppm.[2]
      
    • If the integration of the aromatic region is higher than expected relative to the ethylene linker (

      
       4.0 - 4.5 ppm), phenol is present.
      

Troubleshooting & FAQ

Q: I used NaOH instead of NaHCO₃ and my yield is zero. Where is my product? A: It is in the aqueous waste.[1][2] Because NaOH is a strong base, it deprotonated your product and the phenol. Acidify your aqueous waste layer with HCl, and your product (and the phenol) will precipitate back out. You must then restart the process using NaHCO₃.

Q: I have a stubborn emulsion during the bicarbonate wash. A: This is common with benzoic acid derivatives.[1][2]

  • Fix 1: Add Brine (saturated NaCl) to the mixture to increase ionic strength.

  • Fix 2: Filter the mixture through a pad of Celite if there are particulates stabilizing the emulsion.[2]

  • Fix 3: Wait. Gravity is the best solvent.

Q: The product smells like phenol even after extraction. A: Phenol has a low odor threshold.[1][2] Even trace amounts smell.[1]

  • Solution: Perform the Recrystallization step (Protocol 3).[1][2][5][8][9] Alternatively, wash the final solid filter cake with cold 5% NaHCO₃ followed by cold water.

Q: Can I use chromatography? A: Yes, but it is resource-intensive for removing bulk phenol.[1][2] If you must, use a silica column with a gradient of Hexane

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1][2] (Standard reference for acid-base separation logic).

  • PubChem. 2-(2-Phenoxyethoxy)benzoic acid | C15H14O4.[1][2][10] National Library of Medicine. Available at: [Link][1][10]

  • Nichols, L. Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Perrin, D. D.; Armarego, W. L. F. Purification of Laboratory Chemicals, 3rd Ed.; Pergamon Press: Oxford, 1988.[1][2] (Reference for recrystallization solvents for benzoic acid derivatives).

Optimizing base catalysis in salicylic acid alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Base Catalysis in Salicylic Acid Alkylation

Executive Summary: The "Two-Proton" Challenge

Researchers often struggle with salicylic acid alkylation because the molecule possesses two nucleophilic sites with vastly different acidities: the carboxylic acid (


) and the phenolic hydroxyl (

).

In base-catalyzed protocols, your choice of base stoichiometry and solvent determines the ionization state of the substrate, which dictates the reaction pathway. This guide focuses on O-alkylation (ether/ester formation), which is the primary objective in drug development (e.g., synthesis of ethenzamide or alkoxybenzoic acid derivatives).

The Core Rule of Selectivity:

  • 1.0 eq Base: Generates the Carboxylate Mono-anion .

    
     Favors Esterification .
    
  • 
     2.0 eq Base:  Generates the Phenoxide-Carboxylate Dianion . 
    
    
    
    Favors Ether-Ester formation (Double Alkylation).
  • Direct Phenol Alkylation (Ether-Acid): Extremely difficult to achieve in one step due to the nucleophilicity of the carboxylate. The industry-standard "optimized" route is Double Alkylation followed by Selective Hydrolysis .

Mechanistic Workflow & Decision Pathways

Understanding the ionization state is critical for troubleshooting.

SalicylicAlkylation cluster_legend Optimization Pathways SA Salicylic Acid Mono Mono-anion (Carboxylate) SA->Mono 1 eq Base (e.g., K2CO3) Di Dianion (Phenoxide-Carboxylate) Mono->Di >2 eq Base (e.g., NaH, excess K2CO3) Ester Alkyl Salicylate (Ester) Mono->Ester R-X (1 eq) O-Alkylation of COO- EtherEster Alkoxy Ester (Double Alkylated) Di->EtherEster R-X (Excess) Non-selective O-Alkylation Ester->EtherEster Base + R-X (Step 2) EtherAcid Alkoxybenzoic Acid (Ether-Acid) EtherEster->EtherAcid Hydrolysis (NaOH/H2O, Heat)

Figure 1: Reaction pathways controlled by base stoichiometry. The blue node represents the target for many drug intermediates, achievable reliably only via the hydrolysis step.

Optimized Protocols

Protocol A: Synthesis of 2-Alkoxybenzoic Acids (The Ether-Acid Target)

Target: Selective alkylation of the phenol while retaining the free carboxylic acid. Challenge: Direct alkylation fails because the carboxylate alkylates first. Solution: The "Alkylate-Hydrolyze" Strategy.

Reagents:

  • Substrate: Salicylic Acid (1.0 eq)[1]

  • Base: Potassium Carbonate (

    
    ) (2.5 - 3.0 eq)[2]
    
  • Alkylating Agent: Alkyl Halide (R-X) (2.5 eq)

  • Solvent: Acetone (Reflux) or DMF (

    
    C)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for alkyl chlorides/bromides.

Step-by-Step:

  • Dianion Formation: Dissolve Salicylic Acid in solvent. Add

    
    . Stir for 30 min. Note: 
    
    
    
    evolution will occur.
  • Double Alkylation: Add Alkyl Halide and KI. Heat to reflux (Acetone) or

    
    C (DMF). Monitor via TLC until Salicylic Acid is consumed. Result: Alkoxy Ester.
    
  • One-Pot Hydrolysis: Do not isolate. Add aqueous NaOH (approx 3.0 eq) directly to the reaction mixture (if solvent allows) or remove solvent and add aqueous NaOH. Reflux for 2-4 hours.

  • Workup: Cool. Acidify with HCl to pH 2-3. The 2-Alkoxybenzoic Acid will precipitate or can be extracted with DCM.

Why this works: It bypasses the competition between the phenoxide and carboxylate by saturating both, then selectively cleaving the ester (which is hydrolytically unstable compared to the ether).

Protocol B: Synthesis of Alkyl Salicylates (The Ester Target)

Target: Esterification of the carboxyl group; Phenol remains free.

Reagents:

  • Substrate: Salicylic Acid (1.0 eq)[1]

  • Base: Sodium Bicarbonate (

    
    ) or 
    
    
    
    (1.1 eq)
  • Solvent: DMF (Room Temp to

    
    C)
    

Key Optimization: Use a weak base (


) or strictly controlled stoichiometry (1.0-1.1 eq 

). This ensures only the carboxyl proton (

) is removed, leaving the phenol (

) protonated and non-nucleophilic.

Troubleshooting & FAQs

Q1: My reaction yield is low (<50%). What is going wrong?

Diagnosis: This is usually due to "Ion Pairing" or incomplete deprotonation.

  • Solvent Issue: If using Acetone, the dianion may be insoluble, coating the base particles.

    • Fix: Switch to DMF or DMSO (polar aprotic) to solvate the anions.

    • Fix: Add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) (5 mol%) if you must use non-polar solvents or heterogeneous mixtures.

  • Leaving Group: If using Alkyl Chlorides, the reaction is sluggish.

    • Fix: Add KI (Finkelstein condition) to generate the more reactive Alkyl Iodide in situ.

Q2: I am seeing significant side products (C-alkylation).

Diagnosis: You are likely using conditions that favor the Friedel-Crafts pathway or nuclear alkylation.

  • Cause: High temperatures (>100°C) or strong Lewis acid contaminants.

  • Fix: Keep temperature

    
    C. Ensure the system is basic. C-alkylation of phenolates usually requires very high temperatures or acidic catalysis (e.g., with olefins).
    
Q3: How do I remove the unreacted Salicylic Acid from my product?

Diagnosis: Purification bottleneck.

  • The "Base Wash" Trick:

    • Dissolve crude mixture (Ester/Ether) in organic solvent (EtOAc).

    • Wash with cold, dilute

      
       .
      
    • Mechanism:[3][1][4][5][6][7][8] Salicylic acid (pK_a 3) will deprotonate and go into the water layer. The Phenol-Ester (pK_a 10) and Ether-Ester (neutral) will remain in the organic layer.

    • Warning: Do not use strong NaOH for the wash, or you will extract the Phenol-Ester.

Optimization Data Matrix

VariableConditionEffect on SelectivityRecommendation
Base

(1 eq)
Favors Carboxylate (Ester)Best for Protocol B

(excess)
Forms Dianion (slowly)Standard for Protocol A

/

Forms Dianion (rapidly)High reactivity, but risk of hydrolysis
Solvent AcetoneSlow, HeterogeneousGood for simple alkyl halides; easy workup
DMF / DMSOFast, HomogeneousBest for difficult alkylations ; harder to remove
Catalyst TBAI / TBABPhase TransferEssential for biphasic or solid-liquid systems
KINucleophilic CatalystMandatory for Alkyl Chlorides

References

  • Industrial Synthesis of 2-Ethoxybenzoic Acid

    • CN103553909A: Method for synthesizing o-ethoxybenzoic acid from salicylic acid and acetone.[5] (2014). This patent validates the "Ester-Intermediate" route (alkylation followed by hydrolysis) as the robust industrial standard.

  • Green Chemistry & Phase Transfer Catalysis

    • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. (2024).[9][10][11] Discusses the use of PTC (TBAB) to accelerate O-alkylation of salicylamide, avoiding toxic solvents.

  • Base Catalysis Optimization

    • Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis. Alfa Chemistry. Details the role of K2CO3 in phenolic alkylation and the importance of solvent choice.

  • Friedel-Crafts vs. O-Alkylation (Selectivity Context)

    • Method for the alkylation of salicylic acid (US7045654B2).[10] Contrasts base-catalyzed O-alkylation with acid-catalyzed C-alkylation (using olefins) used in the lubricant industry.

Sources

Technical Support Center: Moisture Control in Phenoxyethoxy Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. This guide addresses the critical impact of moisture on the O-alkylation of phenols to generate phenoxyethoxy acids (and esters). This transformation, typically a Williamson Ether Synthesis, is deceptively simple but notoriously sensitive to hydration shells that deactivate nucleophiles.

Part 1: The Mechanistic Reality (Expertise & Logic)

To troubleshoot effectively, you must understand the causality of failure. In phenoxyethoxy acid synthesis, you are driving an SN2 reaction between a phenoxide anion and an alkyl electrophile (e.g., ethyl bromoacetate or a bromoethoxy derivative).

The "Naked Anion" Principle: For this reaction to proceed efficiently, the phenoxide oxygen must be "naked"—stripped of hydrogen bonds.

  • Ideal State: In dry polar aprotic solvents (DMF, DMSO), the solvent solvates the cation (Na⁺/K⁺) but repels the anion. The phenoxide is highly energetic and nucleophilic.

  • The Moisture Failure Mode: Water molecules form a tight hydration shell around the phenoxide oxygen via hydrogen bonding. This increases the energy barrier for the nucleophilic attack, effectively "poisoning" the reactant.

  • Competitive Hydrolysis: Water competes as a nucleophile, hydrolyzing your alkylating agent (converting the expensive bromo-linker into a useless alcohol) or hydrolyzing the ester tail prematurely.

Visualization: The Moisture Interference Pathway

The following diagram illustrates where water intercepts your synthetic pathway.

MoistureInterference cluster_main Intended Pathway (Anhydrous) cluster_water Moisture Interference Phenol Phenol (Substrate) Phenoxide Naked Phenoxide (Active Nucleophile) Phenol->Phenoxide Deprotonation Base Base (K2CO3/NaH) Base->Phenoxide Product Phenoxyethoxy Ester (Target) Phenoxide->Product SN2 Attack Solvated Solvated Phenoxide (Deactivated) Phenoxide->Solvated Alkylator Halo-ethoxy Ester (Electrophile) Alkylator->Product Hydrolyzed Hydrolyzed Linker (Byproduct) Alkylator->Hydrolyzed Water H2O (Contaminant) Water->Solvated H-Bonding (Shielding) Water->Hydrolyzed Competitive Nucleophile

Caption: Figure 1. Mechanistic divergence caused by trace moisture. Green nodes indicate the desired pathway; red/grey nodes indicate deactivation and byproduct formation.

Part 2: Reagent Integrity & Protocols

Solvent Specifications

The most common cause of stalled reactions is "wet" DMF or DMSO. These solvents are hygroscopic; a bottle left uncapped for 20 minutes can absorb enough atmospheric moisture to drop yields by 15-20%.

Actionable Data: Solvent Water Limits

SolventMax Water Content (ppm)Drying MethodStorage
DMF < 150 ppmDistill over CaH₂ or use 4Å Mol SievesSchlenk flask / Septum
DMSO < 100 ppmStore over 4Å Mol Sieves (activated)Septum sealed
THF < 50 ppmNa/Benzophenone still or Column SystemFreshly dispensed
Acetone < 200 ppmK₂CO₃ or 3Å Mol SievesSealed bottle
Protocol: Activation of Molecular Sieves

Never trust "pre-activated" sieves from an old jar.

  • Selection: Use 4Å sieves (3Å is too small for some solvents; 5Å may trap reactants).

  • Heating: Place sieves in a flask and heat to 250–300°C (using a heating mantle or oven).

  • Vacuum: Apply high vacuum (< 1 mbar) while heating for 4–6 hours .

  • Cooling: Cool under dry argon or nitrogen.

  • Usage: Add to solvent 24 hours prior to use (10% w/v loading).

Part 3: Troubleshooting & FAQs

Diagnostic Decision Tree

Use this logic flow to identify the root cause of reaction failure.

TroubleshootingTree Start Problem: Low Yield / Stalled Reaction CheckTLC Check TLC/LCMS: Is Starting Phenol present? Start->CheckTLC YesPhenol Yes, Phenol remains CheckTLC->YesPhenol Incomplete Conversion NoPhenol No, Phenol consumed CheckTLC->NoPhenol Side Reactions CheckBase Check Base: Is it clumping? YesPhenol->CheckBase CheckByprod Identify Byproduct: Alcohol (Linker-OH)? NoPhenol->CheckByprod WetSolvent Diagnosis: Wet Solvent/Base (Water poisoning nucleophile) CheckBase->WetSolvent Yes (Clumping) TempTime Diagnosis: Temp too low or Base too weak CheckBase->TempTime No (Suspension fine) Hydrolysis Diagnosis: Moisture Hydrolysis of Alkylating Agent CheckByprod->Hydrolysis Yes C_Alk Diagnosis: C-Alkylation (Solvent too non-polar?) CheckByprod->C_Alk No (Unknown spot)

Caption: Figure 2. Diagnostic logic for troubleshooting O-alkylation failures.

Frequently Asked Questions (Scenario-Based)

Q1: The reaction mixture turned into a solid gel/paste. What happened?

  • Diagnosis: This is the "Carbonate Cement" effect. If you are using K₂CO₃ or Cs₂CO₃ and the solvent contains water, the carbonate hydrates and bridges particles together, reducing surface area to near zero.

  • Solution: The batch is likely compromised. You can try adding anhydrous solvent and vigorous mechanical stirring (sonication may help), but restarting with dry reagents is preferred.

Q2: I see the product on TLC, but after aqueous workup, I have a massive emulsion.

  • Diagnosis: Phenoxyethoxy acids are amphiphilic (like soaps). High pH during workup creates carboxylate salts that stabilize emulsions.

  • Solution:

    • Acidify the mixture to pH < 2 before extraction (protonates the acid, killing surfactant properties).

    • Use LiCl (5% aq) instead of pure water/brine for the first wash. LiCl breaks emulsions by increasing the ionic strength of the aqueous phase [1].

Q3: Can I use NaH instead of Carbonates to speed this up?

  • Advisory: Yes, NaH is faster but zero moisture tolerance is required.

  • Risk: NaH + H₂O → NaOH. Sodium hydroxide is a harder nucleophile than phenoxide and will preferentially hydrolyze your ester alkylating agent. If using NaH, you must flame-dry glassware and use a Schlenk line.

Q4: My yield is 50%, and I see a byproduct that matches the alcohol of my alkylating agent.

  • Diagnosis: Competitive hydrolysis. Your solvent was wet.[1] The water attacked the alkyl halide faster than the phenoxide did.

  • Corrective Action: Dry the solvent over activated sieves. Add the alkylating agent slowly (dropwise) to ensure the phenoxide concentration is always higher than the local water concentration.

Part 4: Standard Operating Procedure (SOP)

Protocol: Anhydrous Synthesis of Phenoxyethoxy Ethyl Ester

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging:

    • Add Phenol derivative (1.0 equiv).[2]

    • Add K₂CO₃ (Anhydrous, granular, ground in mortar) (2.0 equiv).

    • Optional: Add KI (0.1 equiv) as a Finkelstein catalyst to accelerate the reaction.

  • Solvent: Syringe in Anhydrous DMF (concentration 0.5 M relative to phenol).

    • Critical: Do not pour solvent; transfer via syringe from a septum-sealed bottle.

  • Activation: Stir at Room Temp for 30 mins. (Allows deprotonation and surface activation).

  • Addition: Add Ethyl Bromoacetate (or bromoethoxy linker) (1.2 equiv) dropwise over 10 minutes.

  • Reaction: Heat to 60°C. Monitor by TLC.

    • Note: Do not exceed 80°C to avoid elimination (E2) side reactions of the bromo-linker.

  • Quench: Pour into ice-cold dilute HCl (1M). Extract with Ethyl Acetate.

References

  • Delhaye, L., et al. (2007). "Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems." Organic Process Research & Development, 11(2), 160–164. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis and solvent drying).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann. (Authoritative source for solvent drying protocols). Link

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. 4th Ed. Wiley-VCH. (Source for solvation mechanisms of phenoxide anions). Link

Sources

Technical Support Guide: Separation of 2-(2-Phenoxyethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SEP-2PEBA-001 Topic: Isolation and Purification of 2-(2-Phenoxyethoxy)benzoic acid from Structural Isomers Applicable For: Medicinal Chemistry, Process Development, Polymer Synthesis

Executive Summary & Chemical Context

The Challenge: Synthesizing 2-(2-Phenoxyethoxy)benzoic acid (Target) often yields a mixture containing the target ortho-isomer, along with para- and meta-isomers (impurities derived from starting material contamination) and unreacted phenols.

The Solution Logic: Separation relies on two distinct physicochemical phenomena:

  • The Ortho-Effect (Acidity): Ortho-substituted benzoic acids are typically stronger acids (lower pKa) than their meta or para counterparts due to steric inhibition of resonance and electrostatic stabilization of the carboxylate anion.

  • Crystal Lattice Energy (Solubility): Para-isomers generally possess higher symmetry and packing efficiency, leading to lower solubility and higher melting points. The ortho-isomer, with its "twisted" ether tail, is more soluble in non-polar solvents.

Diagnostic Troubleshooting (Q&A)

Q1: I see a "shoulder" on my main HPLC peak. Is this the isomer? Diagnosis: Likely, yes. Structural isomers (specifically the para-isomer, 4-(2-phenoxyethoxy)benzoic acid) often co-elute with the ortho-target on standard C18 columns because their hydrophobicities are nearly identical. Fix: Switch to a Phenyl-Hexyl or Biphenyl stationary phase. These columns exploit


 interactions. The spatial arrangement of the benzene rings in the ortho-isomer creates a distinct "stacking" profile compared to the linear para-isomer, significantly improving resolution.

Q2: My product is "oiling out" during recrystallization instead of forming crystals. Diagnosis: The solvent system is too polar, or the cooling rate is too fast. The flexible ethoxy linker adds rotational freedom, lowering the melting point and encouraging oil formation. Fix:

  • Seed it: Retain a tiny amount of crude solid to seed the oil.

  • Change Solvent: Switch from Ethanol/Water to Toluene/Heptane . The ortho-isomer is moderately soluble in hot toluene but crystallizes upon cooling/heptane addition. The non-polar nature of toluene discourages the "oiling" seen in aqueous mixtures.

Q3: Acid-Base extraction didn't remove the impurity. Why? Diagnosis: The pKa difference between the ortho (approx pKa ~3.9-4.1) and para (approx pKa ~4.5) isomers is too small (<1 log unit) for complete separation via simple extraction. Fix: Use extraction only to remove non-acidic impurities (like 2-phenoxyethanol) or weakly acidic phenols. Rely on fractional crystallization (Protocol B) for isomer separation.

Core Protocols

Protocol A: pH-Controlled Enrichment (The "Rough Cut")

Use this to remove starting materials (phenols, neutral ethers) before targeting the isomer.

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Basic Wash (Target Extraction): Extract with saturated Sodium Bicarbonate (NaHCO₃) .

    • Mechanism: NaHCO₃ (pH ~8.5) will deprotonate the benzoic acid (Target + Isomers), moving them to the aqueous layer. Phenols (pKa ~10) and neutral alcohols remain in the organic layer.

  • Phase Separation: Discard the organic layer (contains non-acidic impurities).

  • Acidification: Acidify the aqueous layer to pH 1-2 using 6M HCl . The acids will precipitate.

  • Recovery: Extract the cloudy aqueous mixture with fresh EtOAc, dry over MgSO₄, and evaporate.

Protocol B: Fractional Recrystallization (The "Fine Polish")

Use this to separate the Ortho-target from Para/Meta isomers.

Solvent System: Toluene (Solvent A) and Heptane (Antisolvent).

StepActionTechnical Rationale
1 Suspend crude solid in minimal Toluene (approx. 5 mL per gram).Para-isomers are often less soluble in toluene than ortho-isomers due to better packing.
2 Heat to reflux (110°C) with stirring.Ensure complete dissolution. If para-isomer remains undissolved, filter it out hot.
3 Cool slowly to Room Temp (25°C).Fast cooling traps impurities. Slow cooling allows the thermodynamically stable crystal to form.
4 Add Heptane dropwise until slight turbidity appears.Lowers the solubility power of toluene, forcing the target out of solution.
5 Chill to 0-4°C for 2 hours.Maximizes yield.
6 Filter and wash with cold Heptane.Removes surface mother liquor containing soluble impurities.
Protocol C: Validated HPLC Method

Use this to verify purity.

  • Column: Phenyl-Hexyl or C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization, sharpens peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Aromatic ring absorption).

  • Expected Order: Para-isomer usually elutes beforeOrtho-isomer on Phenyl phases due to steric hindrance preventing deep pore access for the ortho shape.

Visualizing the Workflow

The following diagram illustrates the logical flow for purifying the target molecule from a crude synthesis mixture.

SeparationWorkflow Crude Crude Reaction Mixture (Target, Isomers, Phenols) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Extract Extract with Sat. NaHCO3 (aq) Dissolve->Extract OrgLayer Organic Layer (Discard: Phenols, Neutral Impurities) Extract->OrgLayer Organic Phase AqLayer Aqueous Layer (Contains Benzoate Salts) Extract->AqLayer Aqueous Phase Acidify Acidify with HCl -> Extract into EtOAc AqLayer->Acidify CrudeAcid Crude Acid Mixture (Ortho + Para Isomers) Acidify->CrudeAcid Recryst Recrystallization (Toluene / Heptane) CrudeAcid->Recryst Filtrate Filtrate (Mother Liquor) (Enriched in Soluble Impurities) Recryst->Filtrate Remains in Solution Crystals Pure Crystals 2-(2-Phenoxyethoxy)benzoic acid Recryst->Crystals Precipitate

Caption: Logical workflow for separating acidic isomers from neutral byproducts, followed by steric separation of isomers.

Comparative Data: Isomer Properties

PropertyTarget: 2-(2-Phenoxyethoxy)benzoic acidImpurity: 4-(2-Phenoxyethoxy)benzoic acidImpact on Separation
Substitution Ortho (1,2)Para (1,4)Basis for all separation steps.
pKa (Approx) ~3.9 - 4.1~4.5Ortho is slightly more acidic; allows bicarbonate extraction to capture both, but differentiates from phenols.
Solubility Higher in non-polar solvents (Toluene)Lower (packs tighter)Key to Protocol B (Recrystallization).
HPLC Elution Retained longer on Phenyl-HexylElutes earlier on Phenyl-HexylOrtho steric bulk interacts differently with pi-selective phases.

References

  • Sielc Technologies. (2018). Separation of Benzoic acid, 2-phenoxy- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Syntheses. (2023). Synthesis of Phenols from Benzoic Acids (Context on Benzoic Acid Derivatives). Retrieved from [Link]

  • Khan Academy. (n.d.). Ortho effect in substituted benzoic acids. Retrieved from [https://www.khanacademy.org/science/class-11-chemistry-india/xfbb6cb8fc2bd00c8:in-in-organic-chemistry-some-basic-principles-and-techniques/xfbb6cb8

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 2-(2-Phenoxyethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shifts for 2-(2-Phenoxyethoxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural determination of the target molecule through NMR spectroscopy. We will dissect the spectrum by comparing it with structurally analogous compounds, offering a comprehensive understanding grounded in fundamental principles and experimental data.

Introduction to 2-(2-Phenoxyethoxy)benzoic acid and NMR Spectroscopy

2-(2-Phenoxyethoxy)benzoic acid is a molecule of interest in various chemical and pharmaceutical research areas. Its structure combines a benzoic acid moiety with a phenoxyethoxy side chain, creating a unique electronic and steric environment. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. By analyzing the chemical shifts (δ), coupling constants (J), and integration of proton signals, we can map the precise arrangement of atoms within the molecule.

The ¹H NMR spectrum of a molecule is highly sensitive to the local electronic environment of each proton. Factors such as electronegativity of neighboring atoms, magnetic anisotropy of π-systems, and through-bond or through-space interactions all contribute to the final chemical shift. This guide will explore these effects by comparing the ¹H NMR data of our target compound with simpler, related molecules.

Predicted ¹H NMR Spectrum of 2-(2-Phenoxyethoxy)benzoic acid

A detailed analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum. The molecule possesses several distinct proton environments: the protons on the disubstituted benzoic acid ring, the protons on the monosubstituted phenoxy ring, the two methylene groups of the ethoxy bridge, and the acidic proton of the carboxylic acid.

Molecular Structure and Proton Labeling

To facilitate discussion, the protons of 2-(2-Phenoxyethoxy)benzoic acid are labeled as shown in the diagram below.

Caption: Structure of 2-(2-Phenoxyethoxy)benzoic acid with proton labeling.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(2-Phenoxyethoxy)benzoic acid

Proton LabelAssignmentPredicted δ (ppm)MultiplicityIntegration
H (j) -COOH10.0 - 13.0Broad Singlet1H
H (f) Ar-H (Benzoate, C6-H)7.9 - 8.2Doublet of Doublets1H
H (d) Ar-H (Benzoate, C4-H)7.5 - 7.7Triplet of Doublets1H
H (e) Ar-H (Benzoate, C5-H)7.1 - 7.3Triplet1H
H (c) Ar-H (Benzoate, C3-H)7.0 - 7.2Doublet1H
H (h) Ar-H (Phenoxy, C'3,5-H)7.2 - 7.4Triplet2H
H (g) Ar-H (Phenoxy, C'2,6-H)6.9 - 7.1Doublet2H
H (i) Ar-H (Phenoxy, C'4-H)6.9 - 7.0Triplet1H
H (a) -O-CH₂-CH₂-O-4.4 - 4.6Triplet2H
H (b) -O-CH₂-CH₂-O-4.2 - 4.4Triplet2H

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions and understand the nuances of the spectrum, we will compare it with the known spectra of simpler, related molecules.

Benzoic Acid

Benzoic acid provides the baseline chemical shifts for the protons on a monosubstituted benzene ring bearing a carboxylic acid group. The electron-withdrawing nature of the carboxyl group deshields the ortho protons (H-2/6) significantly.

Table 2: Experimental ¹H NMR Data for Benzoic Acid

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
-COOH~12.2Broad Singlet
Ar-H (ortho, H-2,6)~8.12Doublet
Ar-H (para, H-4)~7.62Triplet
Ar-H (meta, H-3,5)~7.49Triplet

Data sourced from high-resolution spectra.[1]

In 2-(2-phenoxyethoxy)benzoic acid, the proton H(f) is ortho to the carboxyl group and is expected to be the most downfield of the aromatic protons on that ring, analogous to the H-2/6 protons of benzoic acid.

2-Methoxybenzoic Acid

This compound introduces an ether linkage at the C2 position, similar to our target molecule. The methoxy group is an electron-donating group, which will shield the protons on the benzoic acid ring, particularly at the ortho and para positions relative to itself.

Table 3: Experimental ¹H NMR Data for 2-Methoxybenzoic Acid

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-COOH11.0 - 13.0Broad Singlet1H
Ar-H6.8 - 8.0Multiplets4H
-OCH₃3.7 - 3.9Singlet3H

Data sourced from various spectral databases.[2][3][4][5]

The replacement of the simple -OCH₃ group with the bulkier and electronically different -OCH₂CH₂OPh group in our target molecule will lead to more complex splitting patterns and slight shifts in the aromatic region. The protons of the ethoxy bridge will appear further downfield than the methyl protons of 2-methoxybenzoic acid due to the influence of two adjacent oxygen atoms.

2-Phenoxyethanol

This molecule isolates the phenoxyethoxy portion of our target compound. Its spectrum is crucial for assigning the signals of the ethoxy bridge and the phenoxy ring protons.

Table 4: Experimental ¹H NMR Data for 2-Phenoxyethanol

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (ortho, H-2,6)~7.26Multiplet2H
Ar-H (meta/para, H-3,4,5)~6.92Multiplet3H
-O-CH₂-~4.05Triplet2H
-CH₂-OH~3.94Triplet2H
-OH~2.3Broad Singlet1H

Data sourced from ChemicalBook and other spectral databases.[6][7]

In 2-(2-phenoxyethoxy)benzoic acid, the two methylene groups, H(a) and H(b), are no longer equivalent as they are in phenoxyethanol (where one is attached to a hydroxyl). They will appear as two distinct triplets. The methylene group H(a), being closer to the electron-withdrawing benzoic acid ring system, is expected to be slightly more deshielded than H(b).

Detailed Peak Assignments and Rationale

  • Carboxylic Acid Proton (Hj): This proton is highly deshielded and typically appears as a broad singlet between 10-13 ppm.[8][9][10] Its broadness is due to hydrogen bonding and chemical exchange. This signal can be confirmed by D₂O exchange, which would cause the peak to disappear.[8]

  • Benzoate Ring Protons (Hc, Hd, He, Hf): These four protons are in different chemical environments.

    • Hf: Located ortho to the electron-withdrawing COOH group, this proton will be the most deshielded among this set, appearing far downfield.[1][11]

    • Hc, Hd, He: The remaining protons will appear in the typical aromatic region of 6.5-8.0 ppm.[12][13] Their exact shifts are influenced by the combined electronic effects of the -COOH and the -O-CH₂CH₂OPh substituents. The ether linkage is electron-donating through resonance, which will shield the protons ortho and para to it (Hc and He).

  • Ethoxy Bridge Protons (Ha, Hb): These two sets of methylene protons are diastereotopic. They will appear as two distinct signals, likely triplets, due to coupling with each other. Protons on carbons attached to oxygen atoms typically resonate between 3.5-5.5 ppm.[10][14] The group closer to the phenoxy ring (Ha) and the group closer to the benzoic acid ring (Hb) will have slightly different chemical shifts.

  • Phenoxy Ring Protons (Hg, Hh, Hi): These protons are on a monosubstituted benzene ring attached to an ether oxygen. The oxygen atom donates electron density to the ring, shielding the ortho (Hg) and para (Hi) protons relative to the meta protons (Hh). This typically results in the ortho and para signals appearing more upfield than the meta signals.[15]

Experimental Protocol for ¹H NMR Acquisition

A reliable protocol is essential for obtaining high-quality, reproducible NMR data.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~5-10 mg of 2-(2-Phenoxyethoxy)benzoic acid prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add a small amount of TMS (internal standard, 0 ppm) prep2->prep3 prep4 Transfer solution to a clean, dry NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) prep4->acq1 acq2 Lock, Tune, and Shim the instrument acq1->acq2 acq3 Set acquisition parameters (pulse sequence, number of scans) acq2->acq3 acq4 Acquire the Free Induction Decay (FID) signal acq3->acq4 proc1 Apply Fourier Transform to the FID acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate spectrum to TMS (0 ppm) proc2->proc3 proc4 Integrate the signals proc3->proc4 proc5 Assign peaks and analyze coupling patterns proc4->proc5

Sources

13C NMR Spectrum Analysis of Phenoxyethoxy Group Carbons: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenoxyethoxy group (


) is a critical pharmacophore linker found in numerous kinase inhibitors and beta-blockers. While Proton (

H) NMR is often the first line of analysis, it frequently suffers from second-order coupling effects in the ethylene bridge (

ppm region) and overlap with solvent signals.

This guide evaluates the diagnostic performance of


C NMR  for this moiety. Unlike 

H NMR,

C NMR provides a singlet-based, distinct spectral fingerprint that allows for unambiguous differentiation between phenoxy ethers, benzyl ethers, and aliphatic ethers. The definitive "performance metric" for this analysis is the Ipso-Carbon Deshielding Factor , which consistently isolates the phenoxy attachment point at

ppm, a region typically void of other signals.

Part 1: Theoretical Framework & Mechanism

To interpret the spectrum accurately, one must understand the electronic environment governing the chemical shifts (


).
The "Ipso" Anomaly

The carbon directly attached to the oxygen (C1 or Ipso) exhibits a dramatic downfield shift (


 ppm). This is not solely due to the electronegativity of oxygen (Inductive effect, 

). It is significantly amplified by the Mesomeric effect (

)
, where the oxygen lone pair donates electron density into the

-system, creating a resonance hybrid that deshields the nucleus.
The Ethylene Bridge ( vs. )

The ethoxy bridge consists of two carbons:

  • 
    -Carbon (
    
    
    
    ):
    Directly attached to the phenoxy oxygen. Resonates at 66–69 ppm .[1]
  • 
    -Carbon (
    
    
    
    ):
    If
    
    
    (terminal alcohol), this shifts to 60–61 ppm . If
    
    
    , it shifts downfield to 66–70 ppm .

Part 2: Comparative Analysis

Comparison A: Structural Differentiation (Phenoxy vs. Benzyloxy)

A common synthetic challenge is distinguishing between a Phenoxy ether (


) and a Benzyl ether  (

). Both contain aromatic rings and ether linkages, but their

C signatures are radically different.

Table 1: Diagnostic Chemical Shift Comparison (


) 
Carbon PositionPhenoxyethoxy (

ppm)
Benzyloxy (

ppm)

(Difference)
Diagnostic Utility
Ipso (C-O vs C-C) 158.5 ± 1.0 137.5 ± 1.0 ~21.0 Critical (High Specificity)
Ortho114.5 ± 0.5128.4 ± 0.5~14.0High
Meta129.5 ± 0.5128.5 ± 0.5~1.0Low (Overlap likely)
Para121.0 ± 0.5127.8 ± 0.5~6.8Moderate

69.0 ± 1.073.0 ± 1.0~4.0Moderate

Insight: The Ipso carbon is the definitive marker. If you observe a quaternary carbon signal near 137 ppm, you likely have a benzyl group. If it is near 159 ppm, it is a phenoxy group.

Comparison B: Solvent Effects ( vs. )

Solvent choice drastically affects resolution, particularly for the ethylene bridge carbons when hydrogen bonding is possible (e.g., in 2-phenoxyethanol).

Table 2: Solvent-Dependent Shift Variations

Carbon Fragment

(

ppm)

(

ppm)
Mechanism of Shift
Ipso (

)
158.6158.9Minimal solvent susceptibility.
Ortho (

)
114.6114.6Shielded by resonance; solvent independent.

-methylene (

)
69.169.5Dipole-dipole interactions.

-methylene (

)
61.4 60.2 H-Bonding: DMSO disrupts intramolecular H-bonds.

Part 3: Experimental Protocol

To ensure the detection of the quaternary Ipso carbon (which has long relaxation times


), standard high-throughput parameters are often insufficient.
Optimized 13C Acquisition Workflow
  • Sample Preparation:

    • Dissolve 20–50 mg of compound in 0.6 mL deuterated solvent (

      
       preferred for resolution; 
      
      
      
      for solubility).
    • Filtration: Filter through a glass wool plug to remove paramagnetic particulates that broaden lines.

  • Pulse Sequence Configuration:

    • Sequence: zgpg30 (Power-gated decoupling with 30° flip angle).

    • Spectral Width (SW): 240 ppm (to capture carbonyls/ipso carbons).

    • Relaxation Delay (

      
      ): Set to 2.0 - 3.0 seconds. 
      
      • Reasoning: Quaternary carbons (Ipso) lack the Nuclear Overhauser Effect (NOE) enhancement from attached protons and have inefficient relaxation. A short

        
         (<1s) will saturate this signal, causing it to disappear or have poor S/N ratio.
        
  • Processing:

    • Line Broadening (LB): 1.0 – 2.0 Hz (improves S/N for quaternary carbons).

    • Zero Filling: Fill to at least 64k points to resolve closely spaced aromatic signals.

Diagram 1: Assignment Logic Flowchart

AssignmentLogic Start Start: Unassigned 13C Spectrum CheckIpso Check 155-165 ppm Region Start->CheckIpso HasIpso Signal Present (~159 ppm)? CheckIpso->HasIpso PhenoxyPath Probable Phenoxy Ether HasIpso->PhenoxyPath Yes BenzylPath Check 135-140 ppm HasIpso->BenzylPath No (Signal at ~137) CheckAliphatic Analyze 60-75 ppm Region PhenoxyPath->CheckAliphatic TwoSignals Two distinct signals? CheckAliphatic->TwoSignals ConfirmEthylene Confirm -O-CH2-CH2-O- TwoSignals->ConfirmEthylene Yes (e.g., 69 & 66 ppm) TerminalOH One signal ~61 ppm? (Terminal OH) TwoSignals->TerminalOH Yes (e.g., 69 & 61 ppm)

Caption: Decision tree for distinguishing phenoxyethoxy motifs from structural analogs using 13C chemical shifts.

Part 4: Advanced Structural Confirmation (2D NMR)

While 1D


C is powerful, complex molecules require 2D correlation to confirm the connectivity of the phenoxyethoxy chain.
Workflow for Connectivity Verification
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlates the proton at ~4.0 ppm with the carbon at ~69 ppm.

    • Validation: Confirms which protons belong to the

      
       and 
      
      
      
      carbons.
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The "Golden Link": Look for a long-range coupling (

      
      ) between the 
      
      
      
      -protons
      (
      
      
      ) and the Ipso Carbon (158 ppm).
    • This definitive correlation proves the ether linkage exists.

Diagram 2: HMBC Connectivity Pathway

HMBC_Pathway Proton_Alpha H-Alpha (Proton) ~4.0 ppm Carbon_Ipso C-Ipso (Quaternary) ~158 ppm Proton_Alpha->Carbon_Ipso HMBC (3-bond) Strong Correlation Carbon_Ortho C-Ortho ~114 ppm Proton_Alpha->Carbon_Ortho HMBC (4-bond) Weak/No Correlation

Caption: The critical HMBC correlation (3-bond) that links the ethoxy chain to the aromatic ring.

References

  • SDBS (Spectral Database for Organic Compounds). 2-Phenoxyethanol 13C NMR Spectrum (SDBS No. 1285). National Institute of Advanced Industrial Science and Technology (AIST).[2][3] [Link][2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for chemical shift prediction tables).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Reich, H. J. (2022). Structure Determination Using NMR.[5][6] University of Wisconsin-Madison. (Authoritative guide on relaxation delays and quaternary carbon detection). [Link]

Sources

A Comparative Guide to HPLC Retention Times of 2-(2-Phenoxyethoxy)benzoic Acid and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of 2-(2-Phenoxyethoxy)benzoic acid, a key chemical intermediate, and its potential process-related impurities. The methodologies and insights presented herein are designed to offer a robust framework for developing and validating analytical methods for purity assessment.

Understanding the Analyte and Its Potential Impurities

2-(2-Phenoxyethoxy)benzoic acid is a complex aromatic carboxylic acid. To effectively separate it from its impurities, we must first understand their potential origins, which are typically rooted in the synthetic pathway. A plausible and common synthesis route is the Williamson ether synthesis, where a salt of a phenol is reacted with an alkyl halide.

Based on this, we can anticipate several classes of impurities:

  • Starting Materials: Unreacted precursors are a common source of impurities.

  • Intermediates: Incomplete reactions can lead to the presence of intermediate products.

  • By-products: Side reactions can generate structurally similar molecules.

  • Degradation Products: The API may degrade under certain conditions, leading to other impurities.

A likely synthesis of 2-(2-Phenoxyethoxy)benzoic acid involves the reaction of a salicylic acid derivative with 2-phenoxyethanol. This can lead to specific impurities that need to be monitored.

The Chromatographic Challenge: Developing a Separation Method

The primary analytical challenge lies in developing an HPLC method with sufficient selectivity to resolve the main component from its structurally similar impurities. A reverse-phase HPLC method is generally well-suited for the separation of moderately polar to nonpolar compounds like aromatic carboxylic acids.[1]

The Rationale Behind Method Development

The chosen HPLC method is based on established principles for the analysis of benzoic acid derivatives.[1][2] The use of a C18 stationary phase provides a nonpolar environment for the separation based on hydrophobicity. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid moieties, leading to increased retention and improved peak shape.[1] Acetonitrile is selected as the organic modifier due to its favorable UV transparency and elution strength for these types of compounds.

Proposed HPLC Method

The following method is a robust starting point for the separation of 2-(2-Phenoxyethoxy)benzoic acid and its impurities.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% Acetonitrile in 0.1% Phosphoric acid in Water) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Comparative Retention Time Analysis

Based on the principles of reverse-phase chromatography, the elution order of the compounds can be predicted based on their relative polarity. More polar compounds will have a lower affinity for the nonpolar stationary phase and will elute earlier, resulting in shorter retention times. Conversely, less polar (more hydrophobic) compounds will be retained longer.

The following table presents the predicted retention times and relative retention times (RRT) for 2-(2-Phenoxyethoxy)benzoic acid and its potential impurities based on the proposed HPLC method.

CompoundStructurePredicted Retention Time (min)Relative Retention Time (RRT)Polarity Prediction
Impurity A: Salicylic acid2-hydroxybenzoic acid~ 5.2~ 0.45High
Impurity B: PhenolC6H5OH~ 7.8~ 0.68Moderate-High
Impurity C: 2-PhenoxyethanolC6H5OCH2CH2OH~ 9.5~ 0.83Moderate
Main Compound: 2-(2-Phenoxyethoxy)benzoic acidC15H14O4~ 11.5 1.00 Moderate-Low
Impurity D: Ethyl 2-(2-Phenoxyethoxy)benzoateEster of the main compound~ 15.8~ 1.37Low
Impurity E: 2-(2-Phenoxyethoxy)benzaldehydeAldehyde analog of the main compound~ 13.2~ 1.15Low

Note: The retention times provided are illustrative and may vary depending on the specific HPLC system, column, and exact experimental conditions. The RRT values provide a more consistent measure for impurity identification.

Visualizing the Separation Workflow

The following diagram illustrates the logical workflow of the HPLC analysis, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (230 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Impurities (Area % or vs. Standard) Integrate->Quantify Report Report Quantify->Report Final Report

Caption: Workflow for the HPLC analysis of 2-(2-Phenoxyethoxy)benzoic acid and its impurities.

Ensuring Trustworthiness: Method Validation and System Suitability

To ensure the reliability of the analytical results, the HPLC method must be validated according to the guidelines from the International Council for Harmonisation (ICH).[3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities. This is demonstrated by achieving baseline separation of all components.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Furthermore, a system suitability test (SST) should be performed before each analytical run to ensure the chromatographic system is performing adequately. Typical SST parameters include theoretical plates, tailing factor, and resolution between critical peak pairs.

Conclusion

The provided HPLC method offers a robust and reliable approach for the separation and quantification of 2-(2-Phenoxyethoxy)benzoic acid and its potential process-related impurities. By understanding the synthetic pathway and the physicochemical properties of the analyte and its impurities, a selective and sensitive analytical method can be developed and validated. This guide serves as a comprehensive resource for scientists and researchers in the pharmaceutical industry, enabling them to ensure the quality and purity of this important chemical entity.

References

  • Burana-osot, J., Arunsingkharat, L., Naksuk, M., Naungnamjai, S., & Saetun, T. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science, 41(2), 370-382. [Link]

  • European Patent Office. (2007). Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids (Publication No. US20070219395A1).
  • European Patent Office. (1982). Process for preparing phenoxybenzoic acids (Publication No. US4323692A).
  • European Patent Office. (1978). Process for the purification of benzoic acid (Publication No. US4092353A).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • Nichols, L. (2022, August 16). 2.2.4.2B: Purification of Product Mixtures. Chemistry LibreTexts. [Link]

  • Organic Syntheses. (2023, August 6). Synthesis of Phenols from Benzoic Acids. [Link]

  • S.C. Cera-Com S.R.L. (n.d.). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie. [Link]

  • SIELC Technologies. (2018, May 16). Benzoic acid, 2-phenoxy-. [Link]

  • State Intellectual Property Office of the P.R.C. (2015). Synthesis method of 2-ethoxybenzoic acid compound (Publication No. CN104370736A).
  • Syed, R. A. (2019). Investigation of factors affecting reverse-phase high performance liquid chromatography. Auctus: The Journal of Undergraduate Research and Creative Scholarship, 3(1). [Link]

  • T. Fornstedt, et al. (2005). Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Analytical Chemistry, 77(1), 183-191. [Link]

  • Trivedi, R. K., & Kallem, R. R. (2012). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. Journal of the Chilean Chemical Society, 57(4), 1363-1366. [Link]

  • Yadav, A. S., & Mishra, A. (2013). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Pharmacognosy Journal, 5(5), 205-209. [Link]

Sources

Comparative Guide: Biological Activity of 2- vs. 4-(2-Phenoxyethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Impact of Positional Isomerism

In medicinal chemistry, the shift of a substituent from the ortho (2-) to the para (4-) position is not merely a structural nuance—it is a determinant of biological fate. This guide compares 2-(2-Phenoxyethoxy)benzoic acid and 4-(2-Phenoxyethoxy)benzoic acid , illustrating how this single positional change bifurcates their pharmacological profiles from acute enzyme inhibition to chronic metabolic regulation.

Feature2-(2-Phenoxyethoxy)benzoic acid 4-(2-Phenoxyethoxy)benzoic acid
Primary Class Salicylate Analog / NSAID PharmacophoreFibrate Analog / Lipid Modulator
Key Target COX-1 / COX-2 (Enzyme Inhibitor)PPAR

/ PPAR

(Nuclear Receptor Agonist)
Biological Effect Anti-inflammatory, Analgesic, Venom NeutralizationLipid Lowering, Insulin Sensitization, Estrogenic (weak)
Molecular Geometry "Kinked" (Steric hindrance, chelating potential)"Linear" (Rod-like, hydrophobic extension)
Primary Application Pain management, Snake venom antidote researchMetabolic syndrome research, Liquid crystal materials

Part 1: Structural & Mechanistic Divergence

2-(2-Phenoxyethoxy)benzoic Acid: The "Kinked" Inhibitor

Mechanism: This isomer mimics the structure of Salicylic Acid (Aspirin precursor) but with a bulky phenoxyethoxy tail at the ortho position.

  • Steric Lock: The 2-position substitution forces the carboxyl group out of planarity with the benzene ring, creating a specific 3D "kink."

  • Target Binding: This conformation is ideal for the narrow, hydrophobic channels of enzymes like Cyclooxygenase (COX) and Phospholipase A2 (PLA2) . The ether oxygen can act as a hydrogen bond acceptor, mimicking the acetyl group of aspirin but with greater lipophilicity, potentially enhancing penetration into the CNS for analgesic effects.

  • Venom Neutralization: The "phenoxy-benzoic" motif is a known scaffold for inhibiting snake venom metalloproteinases and PLA2, as it can chelate active site metals (e.g., Zn²⁺ or Ca²⁺) while blocking the substrate channel.

4-(2-Phenoxyethoxy)benzoic Acid: The "Linear" Agonist

Mechanism: This isomer aligns with the pharmacophore of Fibrates (e.g., Fenofibrate) and Parabens .

  • Linearity: The para substitution creates a long, rod-like molecule. This geometry is critical for fitting into the large, Y-shaped ligand-binding domain (LBD) of Peroxisome Proliferator-Activated Receptors (PPARs) .

  • Metabolic Switch: By binding to PPAR

    
    , this compound induces conformational changes that recruit co-activators, driving the transcription of genes involved in fatty acid oxidation and lipid transport.
    
  • Estrogenicity: Like many para-substituted phenols (e.g., alkylphenols, parabens), this compound possesses weak affinity for the Estrogen Receptor (ER), acting as a xenoestrogen due to its ability to mimic the phenolic A-ring of estradiol.

Visualization: Pharmacophore Mapping

G cluster_0 2-Isomer (Ortho) cluster_1 4-Isomer (Para) Ortho 2-(2-Phenoxyethoxy) benzoic acid Kink Geometry: 'Kinked' / Compact Ortho->Kink Target1 Target: COX Enzymes / PLA2 Kink->Target1 Effect1 Effect: Anti-inflammatory Analgesia Target1->Effect1 Para 4-(2-Phenoxyethoxy) benzoic acid Linear Geometry: Linear / Rod-like Para->Linear Target2 Target: PPARs (Nuclear Receptors) Linear->Target2 Effect2 Effect: Lipid Metabolism Gene Transcription Target2->Effect2

Caption: Structural divergence dictates biological function. The ortho-isomer targets enzymatic pockets (COX), while the para-isomer activates nuclear receptors (PPARs).

Part 2: Comparative Experimental Data

The following data summarizes the expected biological activity profiles based on structure-activity relationship (SAR) studies of phenoxy-benzoic acid derivatives.

Table 1: Enzyme Inhibition vs. Receptor Activation
Assay TypeTarget2-Isomer Activity (Ortho)4-Isomer Activity (Para)Reference Proxy
Enzyme Inhibition COX-1 (IC50) High Potency (~10-50 µM)Low / Inactive[1, 2]
Enzyme Inhibition PLA2 (Neutralization) Moderate (Venom antidote potential)Inactive[3]
Nuclear Receptor PPAR

(EC50)
InactiveHigh Potency (~5-20 µM)[4, 5]
Cellular Viability MCF-7 (Estrogenic) No ProliferationWeak Proliferation (Estrogenic)[6]

Note on Data: The "2-isomer" data aligns with Salicylic acid and Varespladib pharmacophores. The "4-isomer" data aligns with Ciprofibrate and Paraben pharmacophores.

Part 3: Validated Experimental Protocols

To reproduce these biological effects, use the following distinct workflows. The 2-isomer requires an enzymatic assay, while the 4-isomer requires a cell-based reporter assay.

Protocol A: COX-2 Inhibition Assay (For 2-Isomer)

Validates anti-inflammatory potential.

  • Reagent Prep: Dissolve 2-(2-Phenoxyethoxy)benzoic acid in DMSO to create a 10 mM stock.

  • Enzyme Mix: Incubate recombinant human COX-2 (1 unit/well) with Heme and the test compound in Tris-HCl buffer (pH 8.0) for 10 minutes at 37°C.

  • Substrate Addition: Add Arachidonic Acid (100 µM) and the colorimetric substrate TMPD.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes.

  • Calculation:

    
    
    
    • Success Metric: An IC50 < 100 µM confirms significant anti-inflammatory activity.

Protocol B: PPAR Luciferase Reporter Assay (For 4-Isomer)

Validates metabolic regulation potential.

  • Cell Culture: Seed HEK293 cells in 96-well plates.

  • Transfection: Cotransfect with:

    • Expression plasmid for human PPAR

      
       (hPPAR
      
      
      
      ).
    • PPRE-Luciferase reporter plasmid (Peroxisome Proliferator Response Element).

  • Treatment: After 24h, treat cells with 4-(2-Phenoxyethoxy)benzoic acid (0.1 - 100 µM). Use Wy-14643 (10 µM) as a positive control.

  • Lysis & Detection: After 24h incubation, lyse cells and add Luciferin substrate.

  • Quantification: Measure luminescence using a plate reader.

    • Success Metric: A >2-fold increase in luminescence relative to vehicle (DMSO) indicates agonist activity.

Visualization: Experimental Workflow

Experiment Compound Test Compound (Phenoxyethoxybenzoic acid) Isomer Select Isomer Compound->Isomer OrthoPath 2-Isomer (Ortho) Isomer->OrthoPath Anti-inflammatory Screen ParaPath 4-Isomer (Para) Isomer->ParaPath Metabolic Screen Assay1 COX-2 Colorimetric Assay (Enzyme Inhibition) OrthoPath->Assay1 Readout1 Measure Absorbance @ 590nm (Reduced Oxidized TMPD) Assay1->Readout1 Assay2 PPAR-Luciferase Reporter (Gene Transcription) ParaPath->Assay2 Readout2 Measure Luminescence (Fold Induction) Assay2->Readout2

Caption: Dual-track validation workflow. Select the assay based on the predicted pharmacophore (Enzymatic vs. Transcriptional).

References

  • Almasirad, A., et al. (2006). "Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides." Biological and Pharmaceutical Bulletin, 29(6), 1180-1185. Link

  • Rani, P., et al. (2014). "Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives." Journal of Chemistry. Link

  • Asadollahi, A., et al. (2015). "Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2." Molecular BioSystems, 11(7), 1973-1979. Link

  • Popovici, L., et al. (2009). "Pharmacokinetics and lipid-modulating activity of... benzoic acid PPAR alpha agonist." Xenobiotica, 39(10), 766-781.[1] Link

  • Laggner, C., et al. (2006). "[4-(2H-1,2,3-benzotriazol-2-yl)phenoxy]alkanoic acids as agonists of peroxisome proliferator-activated receptors (PPARs)." Journal of Medicinal Chemistry. Link

  • Byun, J., et al. (2022). "Estrogenic Activity of 4-Hydroxy-Benzoic Acid... via Estrogen Receptor α-Dependent Signaling Pathways." Molecules, 27(23), 8566. Link

Sources

UV-Vis Profiling of Phenoxy-Substituted Benzoic Acids: Isomeric Effects & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and agrochemical development, phenoxy-substituted benzoic acids serve as critical scaffolds (e.g., in pyrethroid metabolites and NSAID analogues). Their UV-Vis absorption profiles are not merely identification fingerprints but direct readouts of molecular geometry and electronic conjugation.

This guide provides a comparative technical analysis of the ortho-, meta-, and para- isomers of phenoxybenzoic acid. Unlike standard datasheets, we focus on the causality of spectral shifts—specifically how the "phenoxy" auxochrome interacts with the "carboxyl" chromophore under steric constraints.

Theoretical Framework: The Electronic Architecture

To interpret the spectra, one must understand the competition between resonance delocalization and steric inhibition .

  • The Baseline (Benzoic Acid): Exhibits two primary bands in polar solvents:

    • E-band (Band I): ~228–230 nm (High intensity,

      
      ).
      
    • B-band (Band II): ~270–275 nm (Lower intensity,

      
       with vibrational fine structure).
      
  • The Phenoxy Auxochrome: The phenoxy group (

    
    ) acts as an electron donor via the oxygen lone pair. When attached to the benzoic acid ring, it typically induces a bathochromic (red) shift  and a hyperchromic (intensity) effect .
    
Isomeric Differentiation (SAR Insights)

The position of the phenoxy group dictates the extent of conjugation:

  • 4-Phenoxybenzoic Acid (Para):

    • Mechanism:[1][2] "Push-Pull" effect. The electron-donating oxygen is para to the electron-withdrawing carboxyl group. This allows for extended conjugation across the entire molecular axis.

    • Spectral Result: Significant red shift and loss of vibrational fine structure due to strong electronic coupling.

  • 3-Phenoxybenzoic Acid (Meta):

    • Mechanism:[1][2] Disconnected Resonance. The resonance effects of the phenoxy and carboxyl groups do not reinforce each other directly (meta positions are nodal points for resonance transmission).

    • Spectral Result: The spectrum often resembles a summation of the independent chromophores (anisole-like + benzoic acid-like).

  • 2-Phenoxybenzoic Acid (Ortho):

    • Mechanism:[1][2] Steric Twist. The bulky phenoxy group forces the carboxyl group (or the phenoxy group itself) out of planarity with the benzene ring to minimize repulsion.

    • Spectral Result:Hypsochromic (blue) shift relative to the para isomer. The loss of planarity breaks the conjugation, reducing the

      
      .
      
Comparative Analysis: Absorption Maxima

The following data represents typical absorption maxima in polar protic solvents (Methanol/Ethanol). Note that exact values vary by


2-3 nm depending on pH and solvent purity.
CompoundSubstitutionPrimary

(nm)
Secondary Band (nm)Electronic Characteristic
Benzoic Acid None228272Baseline reference. Distinct fine structure in Band II.
4-Phenoxybenzoic Acid Para285 - 295 ~240 (sh)Maximal Conjugation. Strongest bathochromic shift due to direct resonance (Push-Pull).
3-Phenoxybenzoic Acid Meta275 - 280225Inductive Dominance. Moderate shift; behaves similarly to unsubstituted diphenyl ether.
2-Phenoxybenzoic Acid Ortho270 - 275< 220Steric Inhibition. Reduced intensity and blue-shifted relative to para due to ring twisting.

Application Note: When developing HPLC methods, 254 nm is often used as a universal detection wavelength. However, for 4-phenoxybenzoic acid , selecting 285 nm will significantly improve sensitivity and reduce baseline noise from mobile phase impurities.

Experimental Protocol: High-Fidelity Spectral Acquisition

Objective: Obtain reproducible


 and molar absorptivity (

) values, minimizing solvent cutoff and concentration effects.
Reagents & Equipment
  • Solvent: Methanol (HPLC Grade,

    
    99.9%). Do not use acetone or benzene due to UV cutoff interference.
    
  • Blank: Pure Methanol (same batch as sample).

  • Cuvettes: Quartz (1 cm path length). Plastic/Glass absorb UV <300 nm.

Step-by-Step Workflow
  • Stock Preparation (1 mM):

    • Weigh 2.14 mg of the specific phenoxybenzoic acid isomer.

    • Dissolve in 10 mL HPLC-grade Methanol.

    • Note: Sonicate for 2 minutes to ensure complete dissolution; phenoxy acids can be hydrophobic.

  • Working Standard (50 µM):

    • Dilute 500 µL of Stock into 9.5 mL Methanol.

    • Target Absorbance: 0.6 – 0.8 AU (optimal linear range).

  • Baseline Correction (Autozero):

    • Fill two matched quartz cuvettes with pure methanol.

    • Run "Baseline/Autozero" from 200 nm to 400 nm.

  • Acquisition:

    • Replace the sample cuvette liquid with the Working Standard.

    • Scan parameters:

      • Range: 200–400 nm.[3][4]

      • Speed: Medium (approx. 200 nm/min).

      • Bandwidth: 1.0 nm.

  • Derivative Processing (Optional but Recommended):

    • Calculate the 1st Derivative (

      
      ) .
      
    • Why? This resolves overlapping bands, particularly for the 2-phenoxy isomer where the shoulder might be obscured by the primary peak.

Visualization of Mechanisms & Workflow
Figure 1: Isomeric Electronic Effects

This diagram illustrates why the Para isomer exhibits the highest redshift compared to Ortho and Meta.

G cluster_0 4-Phenoxy (Para) cluster_1 2-Phenoxy (Ortho) cluster_2 3-Phenoxy (Meta) Para_Mech Direct Resonance (Push-Pull) Para_Res Planar Geometry Max Conjugation Para_Mech->Para_Res Para_Spec Red Shift (λmax ~290 nm) Para_Res->Para_Spec Ortho_Mech Steric Hindrance (Bulky Groups) Ortho_Res Twisted Rings Broken Conjugation Ortho_Mech->Ortho_Res Ortho_Spec Blue Shift (λmax ~270 nm) Ortho_Res->Ortho_Spec Meta_Mech Inductive Effect (No Resonance) Meta_Res Isolated Chromophores Meta_Mech->Meta_Res Meta_Spec Intermediate Shift (λmax ~275 nm) Meta_Res->Meta_Spec

Caption: Comparative mechanistic pathways influencing the UV-Vis spectral shift of phenoxybenzoic acid isomers.

Figure 2: Analytical Workflow

Workflow start Start: Solid Sample solv Dissolve in MeOH (HPLC Grade) start->solv dilute Dilute to 50 µM (Target 0.8 AU) solv->dilute blank Baseline Correction (Quartz Cuvette) dilute->blank scan Scan 200-400 nm blank->scan check Check Absorbance scan->check check->dilute If > 1.0 AU process Calculate 1st Derivative (Resolution Enhancement) check->process If 0.2 - 0.9 AU

Caption: Step-by-step experimental protocol for ensuring valid UV-Vis data acquisition.

References
  • Jurd, L. (1957).[5] Absorption spectra of the methoxy and hydroxy phenoxybenzoic acids. Archives of Biochemistry and Biophysics.

  • NIST Chemistry WebBook. (2023). UV/Visible Spectra of Benzoic Acid. National Institute of Standards and Technology.

  • PubChem. (2025).[6] 3-Phenoxybenzoic acid Compound Summary. National Library of Medicine.

  • Karimova, N. V., et al. (2020).[7] Absorption Spectra of Benzoic Acid in Water at Different pH. Physical Chemistry Chemical Physics.

Sources

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